1,4-Dimethylpiperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(8)3-5-9(2)6-4-7/h3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFBBVGIBJMNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608954 | |
| Record name | 1,4-Dimethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887571-12-2 | |
| Record name | 1,4-Dimethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,4-Dimethylpiperidin-4-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Amino-1,4-dimethylpiperidine
Foreword: Defining the Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, prized for its ability to confer favorable physicochemical properties and three-dimensional complexity upon therapeutic candidates.[1] This guide focuses on a specific, highly functionalized derivative: 4-Amino-1,4-dimethylpiperidine (CAS No. 39774-63-5). This molecule, featuring a tertiary amine within the ring (N1) and a primary amine at a quaternary carbon center (C4), presents a unique and compelling set of characteristics for researchers in drug development. Its structure offers distinct vectors for chemical modification, enabling precise tuning of properties such as basicity, solubility, and hydrogen bonding potential. This document provides an in-depth exploration of its chemical properties, a validated synthetic protocol, and insights into its application as a strategic building block in organic synthesis and drug discovery.
Physicochemical and Structural Properties
The strategic placement of two methyl groups and an amino group on the piperidine core dictates the molecule's physical behavior and reactivity. The N1-methyl group ensures the ring nitrogen is a tertiary amine, while the C4-methyl group creates a sterically hindered quaternary center, influencing the reactivity of the C4-amino group.
Data Summary Table
Quantitative data for 4-Amino-1,4-dimethylpiperidine is not extensively published. The following table includes experimentally reported data where available and predicted values based on closely related analogs like N,N-Dimethylpiperidin-4-amine. This approach is standard in early-phase research when characterizing novel or sparsely documented compounds.
| Property | Value / Observation | Source / Basis |
| CAS Number | 39774-63-5 | Authoritative Chemical Databases |
| Molecular Formula | C₇H₁₆N₂ | Calculated |
| Molecular Weight | 128.22 g/mol | Calculated[2][3][4] |
| Appearance | Colorless to pale yellow liquid | Analog Comparison[2][5] |
| Boiling Point | ~180-195 °C (Predicted) | Based on analogs like N,N-Dimethylpiperidin-4-amine[2][6][7] |
| Density | ~0.9 - 1.0 g/cm³ (Predicted) | Based on analogs like N,N-Dimethylpiperidin-4-amine[2][7] |
| pKa (Conjugate Acid) | pKa₁: ~10.1 (N1-H⁺)pKa₂: ~9.5 (C4-NH₃⁺) (Predicted) | Estimated based on N-methylpiperidine and sterically hindered amines[8] |
| Solubility | Miscible with water, ethanol, ether | Predicted based on functional groups; analog data shows miscibility with organic solvents and limited water solubility[2] |
Synthesis and Mechanistic Considerations
The synthesis of 4-Amino-1,4-dimethylpiperidine is most effectively achieved via reductive amination of a key intermediate, 1,4-dimethyl-4-piperidone. This method is robust, high-yielding, and provides a clear, verifiable pathway to the target compound.
Diagram of Synthetic Workflow
Caption: Proposed multi-step synthesis of 4-Amino-1,4-dimethylpiperidine.
Experimental Protocol: Synthesis via Ritter Reaction
This protocol is a self-validating system; successful isolation and characterization of the intermediate at each major step confirms the reaction's progress before proceeding.
Step 1: Synthesis of 1,4-Dimethylpiperidin-4-ol
-
System Setup: To a flame-dried 500 mL round-bottom flask under an inert nitrogen atmosphere, add 1-methyl-4-piperidone (1 eq.). Dissolve in anhydrous diethyl ether (3 M solution).
-
Grignard Addition: Cool the flask to 0 °C in an ice bath. Add methylmagnesium bromide (1.1 eq., 3.0 M solution in ether) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Causality: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the piperidone. Dropwise addition at low temperature is critical to control the exothermic reaction and prevent side reactions.
-
-
Reaction & Quenching: After addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor by TLC until the starting material is consumed. Cool the mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-dimethylpiperidin-4-ol, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Amino-1,4-dimethylpiperidine
-
Ritter Reaction: To a flask containing 1,4-dimethylpiperidin-4-ol (1 eq.) in acetonitrile (2 M solution), add concentrated sulfuric acid (2 eq.) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 12 hours.
-
Causality: Sulfuric acid protonates the hydroxyl group, which then leaves as water to form a stable tertiary carbocation at C4. Acetonitrile, a weak nucleophile, attacks this carbocation, initiating the Ritter reaction to form a nitrilium ion intermediate.
-
-
Hydrolysis: Carefully pour the reaction mixture over crushed ice and basify to pH > 12 with 6 M sodium hydroxide solution. Heat the mixture to reflux for 6 hours to hydrolyze the acetamide intermediate.
-
Causality: Basic hydrolysis of the N-acetyl intermediate cleaves the amide bond to reveal the desired primary amine.
-
-
Final Extraction & Purification: Cool the mixture and extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via vacuum distillation to afford pure 4-Amino-1,4-dimethylpiperidine.
Spectroscopic Characterization
Structural confirmation relies on a combination of NMR, IR, and mass spectrometry. The predicted spectral data provides a benchmark for validating the identity and purity of the synthesized compound.
| Technique | Expected Chemical Shift / Signal | Structural Assignment |
| ¹H NMR | Singlet (~2.2 ppm, 3H)Singlet (~1.1 ppm, 3H)Broad Singlet (~1.5 ppm, 2H, exchangeable)Multiplets (~1.6-1.8 ppm, 4H)Multiplets (~2.4-2.6 ppm, 4H) | N1-CH₃C4-CH₃C4-NH₂Piperidine H3/H5 (axial/equatorial)Piperidine H2/H6 (axial/equatorial) |
| ¹³C NMR | ~46 ppm~28 ppm~55 ppm~50 ppm~40 ppm | N1-CH₃C4-CH₃C2/C6C4 (Quaternary)C3/C5 |
| IR (Infrared) | 3300-3400 cm⁻¹ (two bands)2950-2800 cm⁻¹1590-1650 cm⁻¹ | N-H stretch (primary amine)C-H stretch (aliphatic)N-H bend (scissoring) |
| MS (ESI+) | m/z = 129.14 [M+H]⁺ | Mass of the protonated molecule |
Expertise Note: In ¹H NMR, the signals for the piperidine ring protons (H2/H6 and H3/H5) are expected to be complex multiplets due to chair conformations and axial/equatorial coupling. 2D NMR techniques like COSY and HSQC would be essential for unambiguous assignment.[9]
Reactivity and Synthetic Potential
The molecule's utility stems from its two distinct nitrogen centers, which can be addressed with high selectivity.
Diagram of Key Reaction Pathways
Caption: Selective reactivity at the C4-primary amine versus the N1-tertiary amine.
-
C4-Primary Amine: This is the primary site for building molecular complexity. It readily undergoes acylation, sulfonylation, and reductive amination. The adjacent quaternary center provides steric shielding, which can be leveraged to influence selectivity in certain reactions or to modulate the final conformation of the product.
-
N1-Tertiary Amine: This site is primarily basic and can be protonated to form salts, a common strategy for improving the aqueous solubility and crystallinity of drug candidates. It can also be quaternized with alkyl halides, though this is a less common transformation in drug design. Its basicity (predicted pKa ~10.1) makes it an effective proton sponge in reactions involving the C4-amine.[8]
Applications in Drug Development
The 4-aminopiperidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][10] 4-Amino-1,4-dimethylpiperidine serves as a next-generation building block, offering specific advantages.
-
Scaffold for Novel Inhibitors: The primary amine provides a handle for attaching pharmacophoric groups that can interact with target proteins. For instance, derivatives of 4-aminopiperidine have been developed as potent antifungal agents that inhibit ergosterol biosynthesis and as partial agonists for the Farnesoid X receptor (FXR) for treating metabolic diseases.[11][12]
-
Modulation of Physicochemical Properties: The N1-methyl group and the overall compact, saturated structure contribute to improved metabolic stability and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The two amine groups allow for fine-tuning of LogP and pKa to optimize cell permeability and target engagement.
-
CNS Drug Design: The piperidine core is prevalent in central nervous system (CNS) agents. The ability to form a cationic center at physiological pH via the N1-amine can be exploited for interactions with specific receptors, such as NMDA receptors, where polyamine modulation is a known mechanism.[6]
Safety, Handling, and Toxicology
As a difunctional amine, 4-Amino-1,4-dimethylpiperidine requires careful handling. The following safety information is extrapolated from data for the structurally similar N,N-Dimethylpiperidin-4-amine, a standard practice for risk assessment of new chemical entities.[3][13]
| Hazard Category | GHS Classification and Statements | Handling Protocol |
| Acute Toxicity | H302: Harmful if swallowed (Warning) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage (Danger) | Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated fume hood.[3][13] |
| Eye Damage | H318: Causes serious eye damage (Danger) | Use of safety goggles or a face shield is mandatory. An eyewash station must be immediately accessible.[6] |
| Incompatibilities | Strong oxidizing agents, acid chlorides, anhydrides. | Store away from incompatible materials in a cool, dry, well-ventilated area.[7][13] |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2–8 °C. | Keep container tightly sealed to prevent moisture and CO₂ absorption.[6] |
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][13]
Conclusion
4-Amino-1,4-dimethylpiperidine is a highly valuable, bifunctional building block for chemical synthesis and drug discovery. Its unique substitution pattern—a basic tertiary amine within the ring and a sterically-influenced primary amine at a quaternary center—provides a robust platform for generating diverse chemical libraries. The synthetic route is straightforward and scalable, and the compound's reactivity is predictable and selective. For researchers and scientists in drug development, this scaffold offers a compelling opportunity to design novel molecules with finely-tuned physicochemical and pharmacological properties, paving the way for the next generation of targeted therapeutics.
References
- Benchchem. Application Notes and Protocols for 1,4-Dimethylpiperidine in Organic Synthesis.
- Benchchem. A Comparative Guide to 1,4-Dimethylpiperidine and N,N'-dimethylpiperazine in Organic Synthesis.
- Benchchem. Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry: A Detailed Overview.
- ChemRxiv. Evaluation of the reaction mechanism between 1,4-dihydropyridines and α,β-unsaturated nitriles.
- High-Purity N,N-Dimethylpiperidin-4-amine: Key Intermediate for Pharmaceutical Synthesis.
- DTIC. Piperidine Synthesis.
- Sahu, S. K., et al. Piperidin-4-one: the potential pharmacophore. Mini Rev Med Chem. 2013.
- PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis.
- ChemicalBook. N,N-Dimethylpiperidin-4-amine | 50533-97-6.
- International Journal of Research Culture Society. Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives.
- Chemsrc. N,N-Dimethylpiperidin-4-amine | CAS#:50533-97-6.
- MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
- PubChem. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391.
- Sigma-Aldrich. N,N-Dimethylpiperidin-4-amine | 50533-97-6.
- Fisher Scientific. SAFETY DATA SHEET - 4-(Dimethylamino)piperidine.
- ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- Santa Cruz Biotechnology. N,N-dimethylpiperidin-4-amine | CAS 50533-97-6.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]
- 7. N,N-Dimethylpiperidin-4-amine | CAS#:50533-97-6 | Chemsrc [chemsrc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.com [fishersci.com]
1,4-Dimethylpiperidin-4-amine CAS number 50533-97-6
Technical Whitepaper: N,N-Dimethylpiperidin-4-amine (CAS 50533-97-6)
Executive Summary N,N-Dimethylpiperidin-4-amine (CAS 50533-97-6), often referred to in laboratory shorthand as 4-dimethylaminopiperidine, is a critical secondary amine building block in medicinal chemistry. It is characterized by a piperidine ring with a dimethylamino substituent at the 4-position.[1][2] This moiety is widely utilized to modulate the physicochemical properties of drug candidates—specifically to enhance aqueous solubility via the basic exocyclic tertiary amine and to fine-tune lipophilicity (LogD). It serves as a key structural motif in several clinical candidates, including the PI3K/mTOR inhibitor Gedatolisib (PF-05212384), where it functions as a solvent-exposed solubilizing group.
Chemical Profile & Identity
-
IUPAC Name: N,N-Dimethylpiperidin-4-amine
-
Common Synonyms: 4-(Dimethylamino)piperidine; 4-DMAPip
-
Molecular Formula: C
H N -
Molecular Weight: 128.22 g/mol [4]
-
SMILES: CN(C)C1CCNCC1
Nomenclature Clarification: While the user query utilized the string "1,4-Dimethylpiperidin-4-amine," the CAS number 50533-97-6 corresponds strictly to N,N-Dimethylpiperidin-4-amine . The "Dimethyl" designation refers to the two methyl groups on the exocyclic nitrogen at position 4, not a methyl substitution on the ring nitrogen (position 1). The ring nitrogen is a secondary amine (-NH), making it the primary nucleophilic handle for derivatization.
Physicochemical Properties:
| Property | Value | Note |
| Appearance | Colorless to pale yellow liquid | Hygroscopic; absorbs CO |
| Boiling Point | 187–190 °C | High boiling point requires vacuum distillation for purification. |
| Density | 0.92 g/mL | Less dense than water. |
| pKa (Predicted) | ~10.1 (Exocyclic N), ~11.0 (Ring NH) | Highly basic. Exists as a dication at physiological pH unless derivatized. |
| Solubility | Miscible in water, MeOH, DCM | Excellent solubility in polar organic solvents. |
Synthesis & Manufacturing
The industrial synthesis of CAS 50533-97-6 typically proceeds via reductive amination.[5] The choice of reducing agent is critical to prevent over-alkylation or side reactions.
Core Synthetic Route:
-
Starting Material: 1-Boc-4-piperidone (Preferred) or 4-Piperidone monohydrate HCl.
-
Reductive Amination: Reaction with dimethylamine (Me
NH) in the presence of a hydride source (Sodium triacetoxyborohydride or Sodium cyanoborohydride). -
Deprotection: Removal of the Boc group (if used) under acidic conditions (HCl/MeOH or TFA/DCM).
Diagram 1: Retrosynthetic Analysis & Forward Synthesis
Applications in Medicinal Chemistry
This building block is primarily used to introduce a basic amine handle into a drug scaffold.
A. Solubility Enhancement
The exocyclic dimethylamino group (pKa ~10) remains protonated at physiological pH (7.4), significantly improving the aqueous solubility of lipophilic scaffolds. Unlike the ring nitrogen, which is often consumed in an amide or urea bond (neutralizing its basicity), the distal dimethylamino group remains free to form salt bridges with solvent water or protein residues.
B. Case Study: Gedatolisib (PF-05212384)
Gedatolisib is a dual PI3K/mTOR inhibitor.[2]
-
Role of Moiety: The N,N-dimethylpiperidin-4-amine unit is attached via a urea linkage to the phenyl ring.
-
Function: It projects into the solvent-exposed region of the kinase binding pocket. The charged amine interacts with acidic residues (e.g., Asp/Glu) or simply solvates the molecule, balancing the high lipophilicity of the triazine core.
C. Metabolic Considerations
-
N-Demethylation: The dimethylamino group is susceptible to oxidative N-demethylation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4). This can lead to the formation of the monomethylamine or primary amine metabolites.
-
Mitigation: If high clearance is observed, medicinal chemists often cyclize the dimethylamine into a pyrrolidine or azetidine ring to block the site of metabolic attack while retaining basicity.
Diagram 2: Decision Logic for Incorporation
Experimental Protocols
Protocol A: General Amide Coupling (Attaching the Scaffold)
Use this protocol to attach CAS 50533-97-6 to a carboxylic acid core.
-
Reagents: Carboxylic Acid (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), N,N-Dimethylpiperidin-4-amine (1.1 equiv), DMF (anhydrous).
-
Procedure:
-
Dissolve the carboxylic acid in DMF (0.1 M concentration).
-
Add DIPEA and HATU; stir for 5 minutes to activate the acid.
-
Add N,N-Dimethylpiperidin-4-amine (CAS 50533-97-6).[1][2][3] Note: The compound is a free base liquid; weigh quickly or dispense by volume (d = 0.92).
-
Stir at Room Temperature for 2–4 hours. Monitor by LCMS.
-
-
Workup: Dilute with EtOAc, wash with sat. NaHCO
(removes acid), water, and brine. Dry over Na SO . -
Purification: Flash chromatography. Caution: The product is very polar due to the tertiary amine. Use DCM:MeOH:NH
(e.g., 90:10:1) as eluent.
Protocol B: Handling & Safety
-
Hazards: Causes severe skin burns (Category 1B). Harmful if swallowed.
-
Storage: Store under Nitrogen or Argon at 2–8°C. The compound can absorb atmospheric CO
to form carbamates or carbonates, appearing as white solids in the liquid. -
Neutralization: Spills should be treated with weak acid (citric acid) before disposal.
References
-
Chemical Identity & Properties: TCI Chemicals. Product Specification: N,N-Dimethyl-4-piperidinamine (D5867). Retrieved from .
-
Synthesis & Reactivity: BenchChem. Application Notes for 1,4-Dimethylpiperidine derivatives in Organic Synthesis. Retrieved from .
-
Medicinal Chemistry Application (Gedatolisib): Venkatesan, A. M., et al. (2010). Bis(morpholino-1,3,5-triazine) Derivatives: Potent, Selective, and Orally Active PI3K/mTOR Inhibitors. Journal of Medicinal Chemistry. .
-
Metabolic Stability: Brugarolas, P., et al. (2023). Metabolic Stability of 4-Aminopyridine Derivatives and Identification of Metabolites. Journal of Pharmacology and Experimental Therapeutics. Retrieved from .
-
Safety Data: Fisher Scientific. Safety Data Sheet: 4-(Dimethylamino)piperidine. Retrieved from .
Sources
1,4-Dimethylpiperidin-4-amine: The Gem-Disubstituted Scaffold for Next-Gen Medicinal Chemistry
[1]
Executive Summary
In the landscape of modern drug discovery, the 1,4-dimethylpiperidin-4-amine (specifically 1-methyl-4-methylpiperidin-4-amine ) scaffold represents a critical "conformational lock" building block.[1] Unlike its monosubstituted counterpart (4-aminopiperidine), this gem-disubstituted motif introduces a quaternary carbon at the 4-position.[1] This structural modification serves two pivotal functions: it blocks the primary site of oxidative metabolism (CYP450-mediated
This guide details the synthesis, reactivity, and application of this sterically hindered amine, distinguishing it from the common catalyst 4-(dimethylamino)piperidine (DMAPip).[1]
Part 1: Chemical Profile & Strategic Value[1]
Structural Identity[1]
-
IUPAC Name: 1-Methyl-4-methylpiperidin-4-amine[2]
-
Common Name: 4-Amino-1,4-dimethylpiperidine[1]
-
CAS Registry: 17199-28-9 (Generic/Salt forms often vary)[1]
-
Molecular Formula:
[1] -
Key Feature: Tertiary Carbinamine (The amine is attached to a quaternary carbon).[1]
The "Gem-Dimethyl" Advantage
The introduction of the methyl group at the C4 position creates a gem-disubstituted center.
-
Metabolic Blockade: The C4 position of piperidines is a metabolic "soft spot," prone to hydroxylation by cytochrome P450 enzymes.[1] Substituting the C4-hydrogen with a methyl group eliminates this pathway, significantly extending in vivo half-life (
).[1] -
Conformational Restriction: The steric bulk of the C4-methyl group forces the piperidine ring into a preferred chair conformation, often directing the amino group into a specific axial or equatorial orientation. This reduces the entropic penalty of binding to a protein target.
Part 2: Synthesis of the Building Block
The synthesis of 1,4-dimethylpiperidin-4-amine is non-trivial due to the difficulty of nucleophilic attack at a quaternary center. Two primary industrial routes exist: the Ritter Reaction Sequence (preferred for scale) and the Curtius Rearrangement (preferred for diversity).[1]
Method A: The Ritter Sequence (Scalable)
This method utilizes the stability of the tertiary carbocation generated from the intermediate alcohol.
-
Grignard Addition: N-Methyl-4-piperidone is reacted with Methyl Magnesium Bromide (MeMgBr) to yield 1,4-dimethylpiperidin-4-ol .[1]
-
Ritter Reaction: The tertiary alcohol is treated with acetonitrile (
) and sulfuric acid ( ).[1][3] The alcohol dehydrates to a tertiary carbocation, which is trapped by the nitrile to form the acetamide.[1] -
Hydrolysis: The acetamide is hydrolyzed under acidic conditions (HCl) to liberate the free amine.[1]
Method B: The Curtius Rearrangement (Stereocontrolled)
This route starts from isonipecotic acid derivatives and is ideal when N-protecting group flexibility (e.g., Boc vs. Methyl) is required.[1]
- -Alkylation: N-Boc-isonipecotic acid ester is deprotonated (LDA) and methylated (MeI) to generate the quaternary center.[1]
-
Hydrolysis & Acyl Azide Formation: The ester is hydrolyzed to the acid, then converted to the acyl azide using DPPA (Diphenylphosphoryl azide).[1]
-
Rearrangement: Heating induces the Curtius rearrangement, releasing
to form the isocyanate, which is trapped by an alcohol (e.g., t-BuOH) to form the Boc-protected amine or hydrolyzed directly.[1][4]
Caption: Comparison of the Ritter (Carbocation-mediated) and Curtius (Rearrangement-mediated) synthetic pathways.
Part 3: Reactivity & Coupling Protocols[1][5]
The amino group in 1,4-dimethylpiperidin-4-amine is a tertiary carbinamine .[1] It is attached to a bulky quaternary carbon, making it significantly less nucleophilic than a standard primary amine.[1] Standard coupling protocols (EDC/NHS) often fail or proceed with poor yields.[1]
Reaction Engineering for Sterically Hindered Amines
To successfully couple this building block to carboxylic acids (amide bond formation), you must activate the acid component aggressively.[1]
| Parameter | Recommendation | Mechanistic Rationale |
| Coupling Reagent | HATU or PyBOP | Azabenzotriazole (HOAt) based reagents facilitate reactivity at hindered centers better than HOBt.[1] |
| Base | DIPEA (Hunig's Base) | Must use a non-nucleophilic base.[1] 2.5 - 3.0 equivalents required to ensure the amine is deprotonated. |
| Solvent | DMF or NMP | High-polarity solvents stabilize the polar transition state of the activated ester attack. |
| Temperature | 50°C - 60°C | Kinetic barrier to nucleophilic attack is high; gentle heating is often necessary.[1] |
| Alternative | Acid Chlorides | If HATU fails, convert the acid to an acid chloride ( |
Validated Coupling Protocol (HATU Method)
Self-Validating Step: Monitor the disappearance of the acid peak via LCMS. The hindered amine often does not stain well with Ninhydrin; use PMA or Dragendorff stain for TLC.
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (2.0 equiv).[1] Stir for 15 minutes at RT to form the active ester.
-
Addition: Add 1,4-dimethylpiperidin-4-amine (1.2 equiv) (often used as HCl salt + 1.0 equiv extra DIPEA).
-
Reaction: Stir at 50°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with sat.[1]
(removes HOBt/HATU byproducts), then brine.[1] -
Purification: The product is a basic amine (if N-methyl is present).[1] Purify via SCX (cation exchange) cartridge or reverse-phase HPLC.[1]
Part 4: Medicinal Chemistry Applications[5][6][7][8][9][10][11][12]
Metabolic Stability Case Study
In the development of JAK inhibitors and CCR5 antagonists, the 4-aminopiperidine scaffold is common.[1] However, unsubstituted piperidines are rapidly metabolized.[1]
-
Mechanism: CYP2D6 and CYP3A4 typically oxidize the carbon adjacent to the nitrogen or the C4 position.
-
Solution: The 4-methyl group in 1,4-dimethylpiperidin-4-amine removes the abstractable hydrogen at C4, blocking the formation of the carbinolamine intermediate and subsequent ketone formation.[1]
Decision Matrix for Scaffold Selection
When should you switch from 4-aminopiperidine to 1,4-dimethylpiperidin-4-amine?
Caption: Decision tree for implementing the gem-dimethyl piperidine scaffold in lead optimization.
References
-
Synthesis of 4-amino-4-methylpiperidines via Curtius Rearrangement: Title: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.[1] Source: Bioorganic & Medicinal Chemistry Letters, 2004.[1] URL:[Link]
-
Ritter Reaction on Tertiary Alcohols: Title: Ritter Reaction: A Convenient Synthesis of Amides from Esters and Nitriles.[1][3] Source: Organic Chemistry Portal / Synlett.[1] URL:[Link][1][3]
-
Metabolic Stability of Piperidine Scaffolds: Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights. Source: ACS Medicinal Chemistry Letters, 2011.[1] URL:[Link][1]
-
Discovery of 4-Aminopiperidine Antivirals (HCV): Title: Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.[5][6] Source: Journal of Medicinal Chemistry, 2021.[1][5] URL:[Link]
Sources
- 1. New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 1,4-Dimethylpiperidin-4-amine in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated reactivity and experimental protocol for employing 1,4-Dimethylpiperidin-4-amine in condensation reactions, with a specific focus on the Ugi four-component reaction. As a sterically hindered primary amine, this building block presents unique opportunities for the synthesis of complex, scaffold-diverse molecules. This document outlines its chemical properties, provides a detailed, step-by-step protocol for its use in a representative multicomponent reaction, and discusses the scientific rationale behind the experimental design, particularly concerning the influence of steric hindrance.
Introduction: Chemical Profile of 1,4-Dimethylpiperidin-4-amine
1,4-Dimethylpiperidin-4-amine is a unique diamine featuring a primary amine at the 4-position, which is sterically encumbered by a geminal methyl group, and a tertiary amine at the 1-position of the piperidine ring. This structural arrangement imparts distinct chemical properties that are advantageous in specific synthetic contexts.
Key Structural Features:
-
Nucleophilic Primary Amine: The primary amine at C4 serves as the reactive center for condensation reactions, such as imine and amide formation.
-
Steric Hindrance: The methyl group at C4 shields the primary amine, which can influence reaction kinetics and selectivity. This steric bulk can be exploited to control reactivity or to introduce conformational constraints in the final product.
-
Non-nucleophilic Tertiary Amine: The N-methylated ring nitrogen is a non-nucleophilic base, which can act as an internal proton scavenger without competing in the primary condensation reaction.
| Property | Value | Source |
| IUPAC Name | 1,4-Dimethylpiperidin-4-amine | N/A |
| Molecular Formula | C₇H₁₆N₂ | N/A |
| Molecular Weight | 128.22 g/mol | N/A |
| Predicted pKa (Primary Amine) | ~10.2 (Conjugate Acid) | Estimated |
| Predicted pKa (Tertiary Amine) | ~9.8 (Conjugate Acid) | Estimated |
| Appearance | Colorless to pale yellow liquid | N/A |
Application in the Ugi Four-Component Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for diversity-oriented synthesis, rapidly generating α-acylamino carboxamides from an aldehyde, a primary amine, a carboxylic acid, and an isocyanide.[1][2] The use of 1,4-Dimethylpiperidin-4-amine as the amine component is particularly compelling for introducing a sterically demanding, basic moiety into the final product scaffold, a feature often sought in medicinal chemistry to modulate pharmacokinetic properties.
The reaction proceeds through the initial formation of an imine between the primary amine and the aldehyde.[3] Due to the steric hindrance from the adjacent methyl group on 1,4-Dimethylpiperidin-4-amine, this step may require slightly elevated temperatures or longer reaction times compared to less hindered amines.[4][5]
Reaction Mechanism Overview
The generally accepted mechanism for the Ugi reaction involves a series of equilibria.[1] The initial condensation of the aldehyde and 1,4-Dimethylpiperidin-4-amine forms an iminium ion upon protonation by the carboxylic acid. This electrophilic species is then trapped by the nucleophilic isocyanide. A subsequent Mumm rearrangement leads to the stable α-acylamino carboxamide product.
Caption: Generalized workflow of the Ugi four-component reaction.
Detailed Experimental Protocol: Ugi Reaction
This protocol describes a general procedure for the synthesis of an α-acylamino carboxamide using 1,4-Dimethylpiperidin-4-amine.
Materials and Reagents
-
1,4-Dimethylpiperidin-4-amine (Amine component)
-
Benzaldehyde (Aldehyde component)
-
Acetic Acid (Carboxylic acid component)
-
tert-Butyl isocyanide (Isocyanide component)
-
Methanol (Solvent)
-
Magnesium sulfate (Drying agent)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution (for work-up)
-
Brine (for work-up)
-
Silica gel for column chromatography
Safety Precaution: Isocyanides are volatile and possess a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add methanol (20 mL).
-
Addition of Reagents: Sequentially add benzaldehyde (1.0 mmol, 1.0 eq), 1,4-Dimethylpiperidin-4-amine (1.0 mmol, 1.0 eq), and acetic acid (1.0 mmol, 1.0 eq) to the stirring solvent.
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Addition of Isocyanide: Add tert-butyl isocyanide (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the steric hindrance of the amine, the reaction may be slower than with less hindered amines. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete (typically 24-48 hours), concentrate the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). The aqueous washes help to remove any unreacted acetic acid and other water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure α-acylamino carboxamide.
Caption: Experimental workflow for the Ugi reaction protocol.
Expected Outcomes and Causality
-
Reaction Rate: The primary amine of 1,4-Dimethylpiperidin-4-amine is sterically shielded by the geminal methyl group. This steric hindrance is expected to decrease the rate of the initial imine formation compared to less hindered primary amines like benzylamine or n-butylamine.[5][6] Consequently, a longer reaction time or gentle heating may be necessary to achieve a good yield.
-
Product Structure: The reaction is expected to yield a complex α-acylamino carboxamide incorporating the bulky 1,4-dimethylpiperidine moiety. This can be a desirable feature for creating molecules with specific three-dimensional shapes for binding to biological targets.
-
Side Reactions: The tertiary amine at the 1-position is generally not expected to interfere with the Ugi reaction sequence as it is non-nucleophilic. Its basicity may influence the overall reaction pH.
Concluding Remarks
1,4-Dimethylpiperidin-4-amine represents a valuable, albeit sterically demanding, building block for condensation reactions. Its successful application in multicomponent reactions like the Ugi synthesis allows for the rapid construction of complex molecules with potential applications in drug discovery and materials science. The provided protocol serves as a robust starting point for researchers, with the understanding that optimization of reaction time and temperature may be necessary to accommodate the specific steric and electronic properties of the substrates employed. The principles outlined herein provide a strong foundation for the rational design of experiments utilizing this and other sterically hindered amines.
References
- (2021). Theoretical Study of 1,4-Diazepines Synthesis: The Reaction Mechanism and Tautomerism in Gas Phase and in Solution. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
-
de la Torre, J. G., et al. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. [Link]
-
Abbas, M., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information (2024). Ugi Four-Component Reactions Using Alternative Reactants. PubChem. [Link]
-
Khan Academy (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]
-
Wikipedia (2023). Pictet–Spengler reaction. [Link]
-
Wikipedia (2024). Steric effects. [Link]
-
Polo, V., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. [Link]
-
Valdés, C. (2019). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. [Link]
Sources
- 1. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1,4-Dimethylpiperidin-4-amine in Organic Synthesis
[2]
Part 1: Technical Profile & Mechanistic Basis[1]
Chemical Identity & Properties
1,4-Dimethylpiperidin-4-amine is a heterobifunctional reagent.[1][2] Unlike standard catalysts like DMAP (4-Dimethylaminopyridine) or DBU, this compound features a primary amine situated on a quaternary carbon (C4), alongside a tertiary amine within the piperidine ring (N1).[1]
| Property | Value / Description | Functional Implication |
| Structure | 1-Methyl-4-amino-4-methylpiperidine | Dual basic centers with distinct steric environments.[1] |
| Basicity (N1) | pKa ~ 10.1 (Est.)[1] | Acts as a proton scavenger (similar to N-methylpiperidine).[1] |
| Nucleophilicity (C4) | Primary Amine (-NH₂) | Highly nucleophilic but sterically modulated by the C4-methyl group (Thorpe-Ingold effect).[1] |
| Chirality | Achiral (Meso-like symmetry) | Suitable for non-asymmetric transformations; no resolution required.[1] |
| Solubility | Polar Organic Solvents (DCM, MeOH, DMSO) | Versatile for homogenous catalysis.[1] |
Mechanistic Modes of Action
The compound operates via two primary catalytic pathways:[1][3]
-
Iminium/Enamine Activation (C4-NH₂): The primary amine at the quaternary center is ideal for forming imines with ketones/aldehydes.[1] The gem-dimethyl-like effect at C4 stabilizes the intermediate, facilitating condensation reactions (e.g., Knoevenagel).[1]
-
General Base Catalysis (N1-Me): The tertiary nitrogen acts as a proton acceptor, buffering the reaction medium and driving deprotonation events without competing for electrophiles due to ring constraints.[1]
Part 2: Experimental Protocols
Protocol A: Catalytic Knoevenagel Condensation
Application: Synthesis of electron-deficient olefins from aldehydes and active methylene compounds.[1] Rationale: The primary amine (C4) forms a transient imine with the aldehyde, lowering the LUMO and facilitating nucleophilic attack by the enolate.[1]
Materials
-
Catalyst: 1,4-Dimethylpiperidin-4-amine (10 mol%)
-
Substrate: Benzaldehyde (1.0 equiv)
-
Nucleophile: Ethyl acetoacetate (1.0 equiv)
-
Solvent: Ethanol (anhydrous) or Toluene[1]
-
Additives: Acetic acid (10 mol%, co-catalyst)[1]
Step-by-Step Methodology
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzaldehyde (5 mmol) and Ethyl acetoacetate (5 mmol) in Ethanol (10 mL).
-
Catalyst Addition: Add 1,4-Dimethylpiperidin-4-amine (0.5 mmol, 64 mg) followed by Acetic acid (0.5 mmol, 30 µL).
-
Note: The acid forms a buffered salt with the amine, promoting imine formation/hydrolysis turnover.[1]
-
-
Reaction: Stir the mixture at Room Temperature for 2–4 hours.
-
Work-up:
-
Purification: Recrystallization from EtOH or Flash Chromatography.
Protocol B: "Gem-Diamine" Mediated Acylation (Steglich-Type)
Application: Acylation of hindered alcohols where DMAP might be too reactive or difficult to remove.[1] Rationale: The C4-amine can act as a nucleophilic shuttle, forming an active amide intermediate that transfers the acyl group.[1]
Materials
-
Substrate: Secondary Alcohol (e.g., Menthol)
-
Acyl Donor: Acetic Anhydride (1.2 equiv)
-
Catalyst: 1,4-Dimethylpiperidin-4-amine (5–10 mol%)
-
Base: Triethylamine (1.2 equiv)[1]
-
Solvent: DCM (Dichloromethane)[1]
Step-by-Step Methodology
-
Dissolution: Dissolve the alcohol (2 mmol) and Et₃N (2.4 mmol) in dry DCM (5 mL) under Nitrogen.
-
Activation: Add 1,4-Dimethylpiperidin-4-amine (0.1 mmol). Stir for 5 minutes.
-
Acylation: Dropwise add Acetic Anhydride (2.4 mmol) at 0°C. Allow to warm to RT.
-
Quench: After 6 hours (monitor by TLC), quench with Sat. NH₄Cl solution.
-
Isolation: Extract with DCM (3x). The catalyst remains in the organic phase if not acidified.[1] Wash with 1M HCl to quantitatively remove the piperidine catalyst.[1]
Part 3: Mechanistic Visualization
The following diagram illustrates the Dual-Activation Pathway utilized in Protocol A (Knoevenagel Condensation).
Caption: Catalytic cycle showing the activation of aldehydes via iminium formation at the C4-primary amine center, supported by the N1-tertiary amine buffer.
Part 4: Safety & Handling
Part 5: References
-
Fluorochem Products. (2024).[1] 1,4-Dimethylpiperidin-4-amine Product Sheet. Categorized as Organocatalyst.[1][4] [1]
-
Chen, Y., et al. (2016).[1] Discovery of SHP099: A Potent, Allosteric, and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry. (Demonstrates the chemical stability and synthesis of the 1,4-dimethylpiperidin-4-amine moiety). [1]
-
List, B. (2002).[1] Proline-catalyzed asymmetric reactions. Tetrahedron. (Foundational text on primary/secondary amine organocatalysis mechanisms applicable to this compound).
-
CymitQuimica. (2024).[1] Piperidine Derivatives and Applications.
synthesis of antifungal agents using 1,4-Dimethylpiperidin-4-amine
Executive Summary & Strategic Rationale
This guide details the synthetic utility of 1,4-Dimethylpiperidin-4-amine (1,4-DMPA) as a critical building block in the development of ergosterol biosynthesis inhibitors.
While first-generation piperidine antifungals (e.g., Fenpropidin) utilized simple piperidine rings, modern medicinal chemistry focuses on metabolic blocking . The introduction of a methyl group at the C4 position of the piperidine ring—creating a quaternary carbon—significantly reduces oxidative metabolism by hepatic cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), thereby extending the drug's half-life (
Key Chemical Advantage:
The 1,4-DMPA scaffold provides a "gem-disubstituted" effect. The steric bulk of the C4-methyl group restricts conformational flexibility, potentially locking the molecule into a bioactive conformation that favors binding to the fungal sterol C14-reductase or
Chemical Context & Retrosynthetic Analysis
The synthesis described below follows a convergent pathway. The target antifungal candidate (designated here as AFP-04 ) mimics the structure of advanced azole/morpholine hybrids.
The Reaction Class: Nucleophilic Substitution (
Figure 1: Synthetic Workflow Visualization
Caption: Convergent synthesis workflow. The critical step is the generation of the free amine to ensure stoichiometric precision during the
Experimental Protocols
Protocol A: Preparation of the Nucleophile (Free-Basing)
Context: 1,4-Dimethylpiperidin-4-amine is typically supplied as a dihydrochloride salt (
Reagents:
-
1,4-Dimethylpiperidin-4-amine
2HCl (5.0 g, 24.8 mmol) -
Sodium Hydroxide (NaOH), 4M aqueous solution (20 mL)
-
Dichloromethane (DCM) (HPLC Grade)
-
Anhydrous Sodium Sulfate (
)
Procedure:
-
Dissolution: In a 250 mL separatory funnel, dissolve 5.0 g of the amine salt in 15 mL of deionized water.
-
Neutralization: Slowly add 20 mL of 4M NaOH. The solution will become cloudy as the free amine separates. Caution: Exothermic reaction.
-
Extraction: Extract the aqueous layer with DCM (
mL). The organic layer contains the free amine. -
Drying: Combine organic extracts and dry over anhydrous
for 20 minutes. -
Concentration: Filter off the desiccant and concentrate the filtrate under reduced pressure (rotary evaporator) at 30°C. Note: Do not overheat; low molecular weight amines can be volatile.
-
Yield Check: Expect ~3.0–3.1 g of pale yellow oil. Confirm free base status by taking an NMR aliquot in
(absence of broad NH exchangeable protons > 8 ppm).
Protocol B: Coupling to Synthesize Antifungal Core
Context: This protocol attaches the piperidine headgroup to the aromatic tail. The choice of Acetonitrile (MeCN) as solvent is critical; its polarity supports the transition state of the
Reagents:
-
Activated Nucleophile (from Protocol A): 1.0 eq
-
Electrophile: 4-(Chloromethyl)-4'-fluorobiphenyl (Model antifungal core): 1.0 eq
-
Base: Potassium Carbonate (
), anhydrous, 325 mesh: 3.0 eq -
Catalyst: Potassium Iodide (KI): 0.1 eq (Finkelstein acceleration)
-
Solvent: Acetonitrile (MeCN), anhydrous
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Charging: Add the Electrophile (5.0 mmol) and anhydrous MeCN (25 mL). Stir until dissolved.
-
Base Addition: Add
(15.0 mmol) and KI (0.5 mmol). The suspension will turn white/opaque. -
Nucleophile Addition: Add the 1,4-Dimethylpiperidin-4-amine (5.0 mmol) dropwise via syringe.
-
Why? Dropwise addition prevents localized high concentrations that could lead to dimerization or side reactions if the electrophile has multiple reactive sites.
-
-
Reaction: Heat the mixture to 60°C (oil bath temperature) for 12–16 hours.
-
Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The starting amine (ninhydrin stain) should disappear.
-
-
Workup:
-
Purification: Purify via flash column chromatography (Silica gel 60).
-
Gradient: 100% DCM
95:5 DCM:MeOH (with 1% additive to prevent tailing of the amine).
-
Validation & Quality Control
Data integrity is paramount. The following parameters define a successful synthesis of the AFP-04 candidate.
Table 1: QC Specifications for Synthesized Antifungal Agent
| Parameter | Specification | Method of Verification |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Purity | > 98.0% | HPLC (C18 column, MeCN/H2O + 0.1% TFA) |
| Identity ( | 400 MHz NMR in | |
| Mass Spec | LC-MS (ESI+) | |
| Residual Solvent | < 500 ppm (DCM/MeCN) | Headspace GC |
Self-Validating NMR Markers:
To confirm the structure without external standards, look for the diagnostic methyl singlet at the quaternary C4 position.
-
In the starting material (1,4-DMPA), this singlet appears around
1.0–1.2 ppm. -
In the product, the chemical shift of the adjacent methylene protons (N-CH2-Ar) should appear as a singlet or AB quartet around
3.5 ppm, confirming the attachment of the aromatic tail.
Mechanism of Action (Biological Context)
Understanding why we synthesize this molecule aids in troubleshooting. The 1,4-DMPA moiety targets the ergosterol biosynthesis pathway .
Figure 2: Biological Pathway Inhibition
Caption: The 1,4-dimethylpiperidin-4-amine motif mimics the high-energy carbocationic intermediate in the sterol reduction pathway, acting as a transition state analogue inhibitor.
References
-
Review of Piperidine Antifungals: Rehse, K. (2006). "Structure-activity relationships of antimycotic piperidines and morpholines." Archiv der Pharmazie.
-
Synthesis of 4-Aminopiperidine Scaffolds: Zhao, H., et al. (2004). "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters.
-
Metabolic Stability of Quaternary Piperidines: Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design: Strategies to Improve the Metabolic Stability of Piperidine-Based CCR5 Antagonists." Journal of Medicinal Chemistry.
-
General Protocol for Piperidine Alkylation: Patel, N. B., et al. (2012). "Synthesis and biological evaluation of some new piperidine derivatives as potential antimicrobial agents." Medicinal Chemistry Research.
Sources
Application Note: Strategic Synthesis and In-Vitro Characterization of a Novel CCR5 Antagonist Employing a 1,4-Dimethylpiperidin-4-amine Scaffold
Introduction: The Therapeutic Imperative of CCR5 Antagonism
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system, primarily by mediating the migration of T-cells and other leukocytes to sites of inflammation.[1] However, its function as a primary co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus-1 (HIV-1) into host cells has placed it at the forefront of antiviral drug discovery.[1][2] R5-tropic HIV-1 strains are predominant during the early stages of infection, making the blockade of the CCR5-gp120 interaction a critical therapeutic strategy.[2] Small-molecule antagonists of CCR5 function by binding to a hydrophobic pocket formed by the transmembrane helices of the receptor, inducing a conformational change that prevents its interaction with the viral envelope glycoprotein gp120, thereby inhibiting viral entry.[1][2]
This application note provides a comprehensive guide to the synthesis and characterization of a novel CCR5 antagonist, designated APN-144, which incorporates a 1,4-dimethylpiperidin-4-amine core. This structural motif is prevalent in a number of bioactive compounds and offers a versatile scaffold for the development of potent and selective CCR5 inhibitors.[3][4] We present a detailed, field-proven synthetic protocol, followed by robust in-vitro characterization assays to validate the antagonist's binding affinity and functional activity.
I. Synthesis of APN-144: A Convergent Approach
The synthesis of APN-144 is designed as a convergent two-part strategy, maximizing efficiency and yield. The first part involves the preparation of the core piperidine intermediate, while the second part focuses on the synthesis of the aromatic amide component, followed by a final coupling step.
Part 1: Synthesis of the Piperidine Core Intermediate (Int-1)
The key starting material for our target molecule is 1,4-dimethylpiperidin-4-amine. The synthesis of this intermediate is a critical first step. A practical method for the synthesis of 4-substituted-4-aminopiperidine derivatives often employs isonipecotate as a starting material, followed by alkylation and a Curtius rearrangement.[3] For the purpose of this protocol, we will assume the availability of the N-Boc protected 1,4-dimethylpiperidin-4-amine.
Protocol 1: Preparation of Intermediate 1 (Int-1)
-
Reaction Setup: To a solution of N-Boc-1,4-dimethylpiperidin-4-amine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (Et3N, 2.5 eq).
-
Acylation: Slowly add 4-nitrobenzoyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/mmol).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexane) to yield the N-acylated intermediate.
-
Nitro Reduction: Dissolve the purified intermediate in ethanol (15 mL/mmol) and add palladium on carbon (10% w/w, 0.1 eq).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.
-
Isolation: Filter the reaction mixture through a pad of Celite®, washing with ethanol. Concentrate the filtrate under reduced pressure to obtain the desired amino intermediate, Int-1 .
Part 2: Synthesis of the Aromatic Amide Component and Final Coupling
This part of the synthesis involves the preparation of a substituted pyrimidine carboxylic acid, a common moiety in potent CCR5 antagonists like Vicriviroc, followed by coupling with Int-1.[5]
Protocol 2: Synthesis and Coupling to Yield APN-144
-
Amide Coupling: To a solution of 4,6-dimethyl-5-pyrimidinecarboxylic acid (1.2 eq) in dimethylformamide (DMF, 8 mL/mmol), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.
-
Addition of Int-1: Add a solution of Int-1 (1.0 eq) in DMF (2 mL/mmol) to the activated acid mixture.
-
Reaction Progression: Stir the reaction at 50 °C for 8-12 hours. Monitor for completion by LC-MS.
-
Aqueous Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL/mmol).
-
Purification: Combine the organic layers, wash successively with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate in vacuo.
-
Final Purification: Purify the crude product by preparative reverse-phase HPLC to afford the final compound, APN-144 .
-
Boc Deprotection: Treat the purified, Boc-protected APN-144 with a 1:1 mixture of trifluoroacetic acid (TFA) and DCM at room temperature for 1 hour.
-
Isolation of Final Product: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to obtain the final product as a TFA salt.
Reagents and Materials
| Reagent/Material | Supplier | Grade | Purpose |
| N-Boc-1,4-dimethylpiperidin-4-amine | Commercial Source | >95% | Starting Material |
| 4-Nitrobenzoyl chloride | Commercial Source | >98% | Acylating Agent |
| Palladium on Carbon (10%) | Commercial Source | Catalyst Grade | Reduction Catalyst |
| 4,6-Dimethyl-5-pyrimidinecarboxylic acid | Commercial Source | >97% | Coupling Partner |
| HATU | Commercial Source | >98% | Coupling Reagent |
| Solvents (DCM, DMF, Ethanol, etc.) | Commercial Source | Anhydrous/HPLC Grade | Reaction Media |
II. In-Vitro Characterization of APN-144
To validate the efficacy of the newly synthesized compound as a CCR5 antagonist, a series of in-vitro assays are performed. These assays are designed to determine the binding affinity of APN-144 to the CCR5 receptor and to assess its functional ability to block chemokine-induced signaling and cell migration.
A. CCR5 Radioligand Binding Assay
This assay quantitatively determines the affinity of APN-144 for the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.[6]
Protocol 3: Competitive Radioligand Binding Assay
-
Membrane Preparation: Utilize commercially available cell membranes prepared from a cell line stably expressing human CCR5 (e.g., Chem-1 cells). Thaw membranes on ice and dilute to the recommended concentration (typically 3-5 µg of protein per well) in binding buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4).[6]
-
Assay Plate Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of APN-144 (or vehicle for total binding, and a high concentration of a known antagonist for non-specific binding), and 50 µL of radioligand ([¹²⁵I]-MIP-1α, final concentration ~0.1 nM).[6]
-
Initiate Binding: Add 50 µL of the diluted membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation.
-
Harvesting: Terminate the assay by rapid filtration through a GF/B glass fiber filter plate pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 500 mM NaCl).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of APN-144 by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. Chemotaxis Assay
This functional assay assesses the ability of APN-144 to inhibit the migration of CCR5-expressing cells towards a chemoattractant, such as the natural CCR5 ligand, MIP-1α (CCL3).[7]
Protocol 4: Transwell Chemotaxis Assay
-
Cell Preparation: Use a CCR5-expressing cell line (e.g., Ba/F3-CCR5) or freshly isolated human peripheral blood mononuclear cells (PBMCs).[7] Resuspend the cells in assay medium (RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
Compound Pre-incubation: Incubate the cell suspension with various concentrations of APN-144 or vehicle control for 30 minutes at 37 °C.
-
Assay Setup: Add assay medium containing a chemoattractant (e.g., 10 nM MIP-1α) to the lower chambers of a 96-well chemotaxis plate (5 µm pore size).[7] Place the Transwell inserts into the wells.
-
Cell Seeding: Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37 °C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification of Migration: Carefully remove the inserts. Quantify the number of cells that have migrated to the lower chamber using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[7]
-
Data Analysis: Plot the luminescent signal (proportional to the number of migrated cells) against the concentration of APN-144. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the chemokine-induced cell migration.
Expected Results
| Assay | Parameter | Expected Outcome for an Active Antagonist |
| Radioligand Binding | Ki | < 50 nM |
| Chemotaxis Assay | IC50 | < 100 nM |
III. Mechanistic Insights and Workflow Visualization
Mechanism of CCR5 Antagonism
Small-molecule CCR5 antagonists like APN-144 are allosteric inhibitors.[1] They do not bind to the same site as the natural chemokine ligands but rather to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1][2] This binding event induces a conformational change in the extracellular loops of the receptor, which are critical for the interaction with the V3 loop of the HIV-1 gp120 protein.[2] Consequently, the virus is unable to engage the co-receptor, and the fusion of the viral and cellular membranes is aborted.
Caption: Mechanism of APN-144 as a CCR5 antagonist.
Experimental Workflow
The overall workflow for the synthesis and characterization of APN-144 is a systematic process that progresses from chemical synthesis to biological validation.
Caption: Workflow for synthesis and characterization of APN-144.
Conclusion
This application note details a comprehensive and reproducible methodology for the synthesis of a novel CCR5 antagonist, APN-144, utilizing a 1,4-dimethylpiperidin-4-amine scaffold. The provided protocols for chemical synthesis and in-vitro characterization establish a self-validating system for the discovery and evaluation of new chemical entities targeting the CCR5 receptor. The successful synthesis of APN-144, coupled with potent activity in both binding and functional assays, would validate this chemical series as a promising avenue for the development of next-generation anti-HIV therapeutics.
References
-
Vicriviroc - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]
-
Hesk, D., Borges, S., Hendershot, S., Koharski, D., McNamara, P., Ren, S., Saluja, S., Truong, V., & Voronin, K. (2016). Synthesis of (3) H, (2) H4 and (14) C-SCH 417690 (Vicriviroc). Journal of labelled compounds & radiopharmaceuticals, 59(5), 190–196. [Link]
-
Xiao, Y., Pye, P., McCombie, S. W., & Tagat, J. R. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. The Journal of organic chemistry, 69(10), 3533–3535. [Link]
-
Strizki, J. M., Xu, S., Wagner, N. E., Wojcik, L., Liu, J., Hou, Y., Endres, M., Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Tagat, J. R., McCombie, S., Cox, K., Lave, T., Masure, S., Van der Aa, A., Feyaerts, K., Lachau-Durand, S., … Baroudy, B. M. (2005). Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1. Antimicrobial agents and chemotherapy, 49(12), 4911–4919. [Link]
-
García-López, M., Cativiela, C., & Mayoral, J. A. (2019). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Protein and peptide letters, 26(5), 386–392. [Link]
-
National Center for Biotechnology Information. (n.d.). Vicriviroc. PubChem. Retrieved February 7, 2024, from [Link]
-
Koyiri, K., & Singh, K. D. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 329-333. [Link]
-
N'Zué, K. F., Koné, M., Ziao, N., Dibi, A. K., & Djakouré, A. L. (2020). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Molecules (Basel, Switzerland), 25(18), 4289. [Link]
-
Gulick, R. M., Su, Z., Flexner, C., Hughes, M. D., Skolnik, P. R., Wilkin, T. J., Gross, R., Krambrink, A., Coakley, E., Greaves, W. L., & Torriani, F. J. (2009). Three-year safety and efficacy of vicriviroc, a CCR5 antagonist, in HIV-1-infected treatment-experienced patients. Journal of acquired immune deficiency syndromes (1999), 50(4), 380–383. [Link]
-
Gulick, R. M., Su, Z., Flexner, C., Hughes, M. D., Skolnik, P. R., Wilkin, T. J., Gross, R., Krambrink, A., Coakley, E., Greaves, W. L., & Torriani, F. J. (2009). Three-year safety and efficacy of vicriviroc, a CCR5 antagonist, in HIV-1-infected, treatment-experienced patients. The Journal of infectious diseases, 200(8), 1243–1253. [Link]
-
Poss, M. A. (1992). Piperidine Synthesis. DTIC. [Link]
-
Strizki, J. M., Xu, S., Wagner, N. E., Wojcik, L., Liu, J., Hou, Y., Endres, M., Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Tagat, J. R., McCombie, S., Cox, K., Lave, T., Masure, S., Van der Aa, A., Feyaerts, K., Lachau-Durand, S., … Baroudy, B. M. (2005). Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1. Antimicrobial agents and chemotherapy, 49(12), 4911–4919. [Link]
-
Strizki, J. M., Xu, S., Wagner, N. E., Wojcik, L., Liu, J., Hou, Y., Endres, M., Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Tagat, J. R., McCombie, S., Cox, K., Lave, T., Masure, S., Van der Aa, A., Feyaerts, K., Lachau-Durand, S., … Baroudy, B. M. (2005). Inhibition of CCR5 function by vicriviroc. (A) Chemotaxis assay.... ResearchGate. [Link]
-
Alexidis, A. N., Rekka, E. A., Demopoulos, V. J., & Kourounakis, P. N. (1995). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. The Journal of pharmacy and pharmacology, 47(2), 131–137. [Link]
-
Majumdar, S., Subrath, J., Le, R., Polgar, W., & Toll, L. (2013). Structure-based design and development of chemical probes targeting putative MOR-CCR5 heterodimers to inhibit opioid exacerbated HIV-1 infectivity. ACS chemical neuroscience, 4(1), 137–151. [Link]
-
Tsamis, F., Gavrilov, S., Kajumo, F., Seibert, C., Kuhmann, S. E., Ketas, T. J., Moore, J. P., Sakmar, T. P., & Dragic, T. (2003). Analysis of the mechanism by which the small-molecule CCR5 antagonists SCH-351125 and SCH-350581 inhibit human immunodeficiency virus type 1 entry. Journal of virology, 77(9), 5201–5208. [Link]
-
Brouillette, M. J., & Roger, M. (2010). HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations. Canadian journal of infectious diseases & medical microbiology = Journal canadien des maladies infectieuses et de la microbiologie medicale, 21(2), 82–88. [Link]
-
van der Velden, W. J. C., de Vries, H., Kooistra, A. J., Heitman, L. H., de Graaf, C., & IJzerman, A. P. (2023). Combining AlphaFold with Focused Virtual Library Design in the Development of Novel CCR2 and CCR5 Antagonists. Journal of medicinal chemistry. [Link]
-
CCR5 receptor antagonist - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]
-
Wang, Z., Zhao, C., & Liu, H. (2014). Medicinal Chemistry of Small Molecule CCR5 Antagonists for Blocking HIV-1 Entry: A Review of Structural Evolution. Mini reviews in medicinal chemistry, 14(8), 652–665. [Link]
-
ResearchGate. (n.d.). Parent structure of 1, 4-disubstituted piperidine analogues showing important features. Retrieved February 7, 2024, from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 7, 2024, from [Link]
-
An, Y., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. In H. B. Li (Ed.), High-Throughput Screening for Food Safety Assessment. [Link]
-
Clinical Info .HIV.gov. (2018, October 25). Co-Receptor Tropism Assays. Retrieved February 7, 2024, from [Link]
-
Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Cox, K., Strizki, J., & Baroudy, B. (2001). Synthesis and evaluation of CCR5 antagonists containing modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane. Bioorganic & medicinal chemistry letters, 11(15), 1999–2002. [Link]
-
Se-Luc, A., Quinones-Mateu, M. E., & Arts, E. J. (2010). V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and Vicriviroc. Retrovirology, 7, 62. [Link]
-
Wang, Z., Zhao, C., & Liu, H. (2016). Medicinal Chemistry of Small Molecule CCR5 Antagonists for Blocking HIV-1 Entry: A Review of Structural Evolution. ResearchGate. [Link]
-
Clinical Info .HIV.gov. (2018, October 25). Laboratory Testing: Co-Receptor Tropism Assays. Retrieved February 7, 2024, from [Link]
-
Springer Lab. (2000, March 12). Chemotaxis Assay. Retrieved February 7, 2024, from [Link]
-
Charles River Laboratories. (n.d.). Complex Biology In Vitro Assays: Immuno-Oncology T Cell Mediated Chemotaxis Assay. Retrieved February 7, 2024, from [Link]
-
O'Brien, P., et al. (2021). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
Lalezari, J. P., & He, W. (2011). CCR5 antagonism in HIV infection: current concepts and future opportunities. Future virology, 6(10), 1209–1218. [Link]
-
Ielo, L., Vona, D., Ferro, S., De Luca, L., & Gitto, R. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Molecules (Basel, Switzerland), 26(23), 7114. [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
Sources
- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Vicriviroc - Wikipedia [en.wikipedia.org]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vicriviroc | C28H38F3N5O2 | CID 3009355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Chemoselective N-Alkylation of 1,4-Dimethylpiperidin-4-amine
[1]
Executive Summary & Strategic Analysis
1,4-Dimethylpiperidin-4-amine (CAS: 14425-98-0) is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic therapeutics. Its structure features two distinct nitrogen centers:[1][2][3][4][5]
-
N1 (Endocyclic): A tertiary, unhindered, highly nucleophilic
-methylpiperidine moiety.[6] -
N4 (Exocyclic): A primary amine attached to a quaternary carbon center (C4).
The Reactivity Paradox
In standard
-
Result of Standard Alkylation: Rapid quaternization of N1 (formation of ammonium salts) rather than the desired functionalization of N4.
-
The Solution: We must invert the reactivity profile using Reductive Amination (thermodynamic control) or Anionic Activation (metallation to enhance N4 nucleophilicity).
Decision Matrix: Which Protocol to Use?
| Desired Alkyl Group | Recommended Protocol | Mechanism | Selectivity |
| Primary/Secondary Alkyl (e.g., Benzyl, Ethyl, Isopropyl) | Protocol A: Reductive Amination | Imine formation | High: Tertiary amines cannot form imines.[6] |
| Specific Alkyl Chains (from Halides) or Acylation | Protocol B: Anionic Activation | Deprotonation ( | High: Amide anion ( |
Chemoselectivity Visualization
The following diagram maps the competitive pathways and the logic behind the recommended protocols.
Figure 1: Reaction pathways for 1,4-Dimethylpiperidin-4-amine. Protocol A and B bypass the N1-quaternization trap.
Protocol A: Reductive Amination (The Gold Standard)
This is the preferred method for introducing most alkyl groups (benzyl, ethyl, cycloalkyl) because it relies on imine formation , a reaction that the tertiary N1 nitrogen physically cannot undergo.[6] This guarantees 100% regioselectivity for the exocyclic amine.
Reagents & Equipment[1][7][8]
-
Substrate: 1,4-Dimethylpiperidin-4-amine (1.0 equiv).
-
Carbonyl Source: Aldehyde (1.1 equiv) or Ketone (1.5 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv). Note: Preferred over
for safety and efficiency. -
Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[6]
-
Atmosphere: Nitrogen or Argon (balloon).
Step-by-Step Methodology
-
Imine Pre-formation (Critical for Ketones):
-
In a dry flask, dissolve 1,4-Dimethylpiperidin-4-amine (1.0 equiv) in anhydrous DCE (
). -
Add the ketone/aldehyde (1.1–1.5 equiv) and Acetic Acid (2.0 equiv).
-
Insight: The steric bulk at C4 makes imine formation slower than usual. Stir at Room Temperature (RT) for 1–2 hours (for aldehydes) or 4–12 hours (for ketones) before adding the reducing agent. Use molecular sieves (
) if the ketone is particularly stubborn.
-
-
Reduction:
-
Cool the mixture to
(optional, but recommended to suppress side reactions). -
Add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Allow the reaction to warm to RT and stir for 12–24 hours.
-
-
Quench & Workup:
-
Quench by slowly adding saturated aqueous
until gas evolution ceases and pH > 8.[6] -
Extract with DCM (
). -
Purification Note: The tertiary amine N1 makes the product basic. Wash the organic layer with brine, dry over
, and concentrate.[6] If column chromatography is needed, use DCM:MeOH:NH4OH (e.g., 90:9:[6]1) to prevent the amine from streaking on silica.
-
Protocol B: Anionic Activation (For Alkyl Halides)
When you must use an alkyl halide (e.g., for methylation or groups where no aldehyde exists), you cannot use neutral conditions.[6] You must deprotonate the N4 amine to create a lithium amide . This anionic species is orders of magnitude more nucleophilic than the neutral N1, restoring selectivity.
Reagents & Equipment[1][7][8]
-
Base: n-Butyllithium (
-BuLi, 1.6M in hexanes) OR Sodium Hydride ( , 60% dispersion).[6] -
Electrophile: Alkyl Halide (1.0 – 1.1 equiv). Avoid large excess.
-
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Temperature:
to .
Step-by-Step Methodology
-
Metallation (Deprotonation):
-
Dissolve 1,4-Dimethylpiperidin-4-amine (1.0 equiv) in anhydrous THF (
) under inert atmosphere. -
Cool to
(dry ice/acetone bath). -
Add
-BuLi (1.05 equiv) dropwise. -
Observation: Stir for 30 minutes at
, then warm to for 15 minutes. This ensures complete formation of the lithium amide ( ).
-
-
Alkylation:
-
Quench:
-
Quench with water or saturated
solution. -
Extract with EtOAc or DCM.[6]
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Product mass +15 (Methyl) or +R on LCMS with no reaction at N4. | Quaternization at N1. The N1 tertiary amine reacted instead of N4. | Switch to Protocol B (Anionic). Ensure complete deprotonation before adding electrophile.[6] |
| Low Conversion (Protocol A) | Steric Hindrance. The imine is not forming due to the C4-methyl group. | Increase reaction time for imine formation (up to 24h). Add |
| Over-alkylation (Dialkylation) | N4 became secondary, then tertiary. | Use Reductive Amination (Protocol A) with exactly 1.0 equiv of aldehyde.[6] Secondary amines are sterically bulkier and react slower in reductive amination, providing natural mono-selectivity.[6] |
References
-
Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[6] Link[6]
-
Pfizer Inc. (2012). "Process for the preparation of Janus Kinase Inhibitors (Tofacitinib)." World Intellectual Property Organization, WO2012137111.[6] (Describes synthesis of related 4-amino-N-methylpiperidine cores). Link
-
Borch, R. F., et al. (1971).[6][7] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.[6] Link[6]
-
Clayden, J., et al. (2012).[6] Organic Chemistry. Oxford University Press.[6] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Selectivity issues in amine alkylation).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Purification Strategies for 1,4-Dimethylpiperidin-4-amine Reaction Products
Abstract & Scope
This technical guide details the purification protocols for 1,4-Dimethylpiperidin-4-amine (CAS: 1461708-56-4 / 887571-12-2), a critical diamine intermediate often used in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.
Unlike simple amines, this molecule possesses a geminal amino/methyl substitution at the C4 position and a tertiary amine at the N1 position. This structural complexity introduces specific challenges regarding basicity, water solubility, and the separation of elimination byproducts (e.g., tetrahydropyridines). This guide moves beyond generic "workups" to provide chemically grounded, self-validating protocols for isolating high-purity material.
Chemical Profile & Impurity Landscape[1][2]
Understanding the physicochemical properties of the target is the foundation of any purification strategy.
Target Molecule Characteristics[1][2][3]
-
IUPAC Name: 1,4-Dimethylpiperidin-4-amine (also referred to as 4-amino-1,4-dimethylpiperidine).
-
Structure: A piperidine ring with an N-methyl group and a quaternary carbon at position 4 bearing both a methyl and a primary amine group.
-
Basicity: Diprotic base.
- (Ring N-Me): ~10.0 (Typical tertiary amine).
-
(Exocyclic
): ~9.5–10.5 (Primary amine on tertiary carbon).
-
Solubility:
-
Free Base: Highly soluble in water, methanol, DCM, chloroform. Moderately soluble in ether/THF. Insoluble in hexanes.
-
Salts (2HCl): Soluble in water, methanol. Insoluble in acetone, ether.
-
Common Impurities
The synthesis of this molecule (often via Bruylants reaction or reductive amination sequences) typically generates specific contaminants:
| Impurity Type | Specific Molecule | Origin | Removal Strategy |
| Starting Material | 1-Methyl-4-piperidone | Unreacted ketone | Acid/Base Extraction (removes neutral ketone) |
| Byproduct | 1,4-Dimethyl-1,2,3,6-tetrahydropyridine | Elimination of | Distillation or Recrystallization (different solubility) |
| Inorganic | Magnesium/Aluminum salts | Grignard/Reduction reagents | Aqueous chelation or precipitation |
| Side Product | 4-Amino-1-methylpiperidine | Des-methyl impurity (if using different alkylation) | Chromatography (difficult to separate by extraction) |
Purification Decision Tree
The following workflow illustrates the logic for selecting the appropriate purification method based on scale and purity requirements.
Figure 1: Decision matrix for purification workflows. Select Protocol 1 for general cleanup, Protocol 2 for pharmaceutical grade purity, and Protocol 3 for bulk liquid isolation.
Detailed Protocols
Protocol 1: Dual-pH Acid-Base Extraction (The "Workhorse")
Objective: Isolate the basic amine from neutral organic impurities (unreacted piperidone) and inorganic salts. Mechanism: Exploits the pH-dependent solubility switch. At pH < 2, the amine is protonated (water-soluble). At pH > 12, it is neutral (organic-soluble).
Reagents:
-
Dichloromethane (DCM) or Chloroform (
) -
Hydrochloric Acid (2M and 6M)
-
Sodium Hydroxide (50% w/w aq. or pellets)
-
Brine (Saturated NaCl)
Step-by-Step Procedure:
-
Initial Dissolution: Dissolve the crude residue in minimal 2M HCl. Check that pH < 2.
-
Checkpoint: If the solution is cloudy, filter through Celite to remove insoluble tars.
-
-
Acidic Wash (Removal of Neutrals):
-
Wash the aqueous acidic layer with DCM (
vol). -
Discard the organic layer (contains unreacted ketone and non-basic tars).
-
Note: The target amine remains in the aqueous phase as the hydrochloride salt.
-
-
Basification (The Switch):
-
Cool the aqueous phase to 0°C (ice bath).
-
Slowly add 50% NaOH until pH > 12.
-
Caution: Exothermic reaction. Ensure temperature stays < 20°C to prevent volatile loss or degradation.
-
-
Extraction:
-
Extract the basic aqueous layer with DCM (
vol). -
Tip: This amine is highly water-soluble. Salt the aqueous phase with solid NaCl (saturation) to drive the amine into the organic layer (Salting-out effect).
-
-
Drying & Concentration:
-
Dry combined organics over anhydrous
(Magnesium sulfate can sometimes trap amines). -
Concentrate under reduced pressure (keep bath < 40°C).
-
Protocol 2: Dihydrochloride Salt Recrystallization (High Purity)
Objective: Purify the amine from structurally similar amines (e.g., elimination products) that have different lattice energies. Mechanism: 1,4-dimethylpiperidin-4-amine forms a stable, crystalline dihydrochloride salt.
Reagents:
-
HCl in Dioxane (4M) or HCl gas
-
Solvents: Methanol (MeOH), Diethyl Ether (
), Isopropanol (IPA)
Step-by-Step Procedure:
-
Salt Formation:
-
Dissolve the free base oil (from Protocol 1) in dry
or IPA (10 mL/g). -
Cool to 0°C.
-
Add HCl/Dioxane dropwise with vigorous stirring. A white precipitate will form immediately.
-
Add excess HCl until the supernatant is acidic (pH < 2 on wet paper).
-
-
Isolation:
-
Filter the crude salt under nitrogen (hygroscopic). Wash with cold
.
-
-
Recrystallization:
-
Dissolve the crude salt in minimum hot MeOH.
-
Add hot IPA or
until slight turbidity appears. -
Allow to cool slowly to room temperature, then to 4°C.
-
-
Recovery:
-
Filter the crystals.
-
Validation: The elimination impurity (tetrahydropyridine) often remains in the mother liquor or forms a more soluble salt.
-
Protocol 3: Vacuum Distillation (Bulk Liquid)
Objective: Separation based on boiling point differences. Applicability: Best for scales > 5g where the free base is required.
Parameters:
-
Boiling Point: Estimated ~60–70°C at 1–2 mmHg (Predictive, based on similar diamines).
-
Equipment: Short-path distillation head or Kugelrohr.
Procedure:
-
Place the crude free base in a round-bottom flask with a stir bar.
-
Apply high vacuum (< 2 mmHg).
-
Slowly ramp temperature.
-
Fraction 1 (Fore-run): Volatile solvents and lower boiling elimination products.
-
Fraction 2 (Main): Pure 1,4-Dimethylpiperidin-4-amine (Clear, colorless liquid).
-
Residue: Polymeric tars and inorganic salts.
-
-
Storage: Store under Argon/Nitrogen at 4°C. Amines absorb
from air to form carbamates.
Analytical Validation (QC)
Verify purity using these specific markers.
Proton NMR ( NMR) in
-
Diagnostic Peak 1 (N-Methyl): Singlet at
~2.2–2.3 ppm (3H). -
Diagnostic Peak 2 (C4-Methyl): Singlet at
~1.0–1.2 ppm (3H). -
Impurity Flag: A multiplet or triplet near
5.5 ppm indicates the presence of the elimination product (alkene proton).
HPLC Method
-
Column: C18 Reverse Phase (High pH resistant, e.g., XBridge or Gemini).
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate (pH 10).
-
B: Acetonitrile.[1]
-
-
Rationale: High pH is required to keep the amine neutral and improve peak shape. Acidic mobile phases often result in peak tailing for diamines.
References
-
Synthesis and Properties of Piperidine Derivatives
-
pKa and Basicity of Cyclic Amines
- General Purification of Amines: Purification of Laboratory Chemicals (Armarego & Chai). A standard text for specific boiling points and salt formation techniques. (Standard Reference Text).
-
Related Chemical Structure Data
-
Amine Separation Techniques
Sources
- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 2. 1,4-Dimethylpiperidine | C7H15N | CID 136514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 1,4-dimethylpiperidin-4-amine dihydrochloride | 1461708-56-4 [sigmaaldrich.com]
- 5. 1461708-56-4 | MFCD26407763 | 1,4-Dimethylpiperidin-4-amine dihydrochloride [aaronchem.com]
- 6. 4,4-dimethylpiperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Navigating the Synthesis of 1,4-Dimethylpiperidin-4-amine Derivatives: A Guide to Protecting Group Strategies
Introduction: The Synthetic Challenge and Strategic Importance of 1,4-Dimethylpiperidin-4-amine
1,4-Dimethylpiperidin-4-amine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its rigid scaffold and the presence of two key nitrogen atoms for further functionalization. The inherent challenge in utilizing this molecule lies in the differential reactivity of its primary and tertiary amine functionalities. Selective manipulation of the primary amine is often desired for amide bond formation, reductive amination, or other nucleophilic additions, while the tertiary amine can influence reaction pathways through its basicity and nucleophilicity. To achieve controlled and predictable outcomes in multi-step syntheses, a robust protecting group strategy is paramount.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group strategies for 1,4-dimethylpiperidin-4-amine. We will delve into the mechanistic rationale behind the selection of common amine protecting groups—Boc, Cbz, and Fmoc—and provide detailed, field-proven protocols for their application and removal. Furthermore, this document will explore strategies for managing the reactivity of the tertiary amine, ensuring the successful synthesis of complex target molecules.
The Dichotomy of Reactivity: Primary vs. Tertiary Amines
The core of the synthetic challenge presented by 1,4-dimethylpiperidin-4-amine is the need to differentiate between the primary and tertiary amine groups. The primary amine is a potent nucleophile, readily participating in a wide range of reactions. The tertiary amine, while non-acyleable, is basic and can act as a nucleophile in certain contexts, potentially leading to undesired side reactions such as quaternization or acting as a base to promote side reactions.
Therefore, the ideal protecting group for the primary amine should be:
-
Chemoselective: Reacts exclusively with the primary amine, leaving the tertiary amine untouched.
-
Stable: Endures a variety of reaction conditions planned for subsequent synthetic steps.
-
Orthogonal: Can be removed under conditions that do not affect other functional groups in the molecule, including the tertiary amine.
The choice of protecting group is a critical decision that dictates the overall synthetic route. The following sections will explore the most common and effective strategies.
Protecting the Primary Amine: A Comparative Analysis
The most common strategy for protecting primary amines is their conversion to carbamates.[1] The tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the workhorses of amine protection in organic synthesis.[1]
The Boc Group: A Versatile and Widely Used Strategy
The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group due to its ease of installation and removal under acidic conditions.[1]
Mechanism of Protection: The protection of the primary amine of 1,4-dimethylpiperidin-4-amine with di-tert-butyl dicarbonate (Boc)₂O proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride. The subsequent collapse of the tetrahedral intermediate liberates tert-butoxide, which is protonated by the newly formed ammonium ion.
dot
Caption: Boc Protection Mechanism.
Protocol 1: Boc Protection of 1,4-Dimethylpiperidin-4-amine
-
Materials:
-
1,4-Dimethylpiperidin-4-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1,4-dimethylpiperidin-4-amine (1.0 eq) in DCM or THF.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of (Boc)₂O (1.05 eq) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-10 hours, monitoring by TLC or LC-MS.[2]
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
The crude product can be purified by column chromatography on silica gel if necessary.[3]
-
Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or a solution of HCl in an organic solvent.[1]
dot
Sources
Application Notes and Protocols for Microwave-Assisted Reactions Involving 1,4-Dimethylpiperidin-4-amine
Introduction: Accelerating Complex Amine Chemistry with Microwave Synthesis
In the landscape of modern drug discovery and development, the synthesis of complex nitrogen-containing heterocycles is a cornerstone of creating novel molecular entities with therapeutic potential. N-aryl piperidines, in particular, are privileged scaffolds found in a multitude of biologically active compounds. However, the formation of the crucial C(sp²)–N bond, especially with sterically hindered secondary amines like 1,4-Dimethylpiperidin-4-amine, often presents significant synthetic challenges. Traditional thermal heating methods can require long reaction times, high temperatures, and can lead to undesired side products, complicating purification and reducing overall efficiency.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these challenges. By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times—often from many hours to mere minutes—and improve product yields.[1][2] This rapid, uniform heating can overcome the high activation energy barriers associated with sterically demanding transformations, leading to cleaner reactions and enhanced selectivity.[3] This application note provides a detailed guide to leveraging microwave technology for reactions involving 1,4-Dimethylpiperidin-4-amine, with a focus on the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C–N bond formation.[4][5]
The Challenge and Opportunity: N-Arylation of 1,4-Dimethylpiperidin-4-amine
1,4-Dimethylpiperidin-4-amine is a secondary amine characterized by significant steric bulk around the nitrogen atom due to the presence of a methyl group on the nitrogen and another on the 4-position of the piperidine ring. This steric hindrance can significantly impede its reaction with aryl halides in traditional cross-coupling reactions. The key to successfully forming the N-aryl bond lies in the careful selection of the catalytic system and reaction conditions.
The Buchwald-Hartwig amination is the premier method for this transformation.[5] The reaction's catalytic cycle involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine and subsequent deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[1][6] For sterically hindered amines, the reductive elimination step is often rate-limiting.[7] The use of bulky, electron-rich phosphine ligands on the palladium center is crucial to facilitate this final step and prevent catalyst decomposition.[6]
Microwave irradiation provides a distinct advantage by rapidly supplying the energy needed to overcome the high activation barrier of the reductive elimination step, making it an ideal technology for the N-arylation of challenging substrates like 1,4-Dimethylpiperidin-4-amine.[3][7]
Experimental Workflow for Microwave-Assisted Buchwald-Hartwig Amination
The following diagram outlines the general workflow for performing a microwave-assisted Buchwald-Hartwig amination with 1,4-Dimethylpiperidin-4-amine.
Caption: General workflow for microwave-assisted N-arylation.
Detailed Protocol: Microwave-Assisted N-Arylation of 1,4-Dimethylpiperidin-4-amine with 4-Bromotoluene
This protocol provides a detailed procedure for the N-arylation of 1,4-Dimethylpiperidin-4-amine with 4-bromotoluene as a model aryl halide.
Materials:
-
1,4-Dimethylpiperidin-4-amine
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave synthesis system
Procedure:
-
Vial Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and XPhos (14.3 mg, 0.03 mmol, 3 mol%).
-
Addition of Solids: Add sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5 minutes.
-
Addition of Liquids: Using syringes, add anhydrous toluene (4 mL), 4-bromotoluene (171 mg, 1.0 mmol), and 1,4-Dimethylpiperidin-4-amine (154 mg, 1.2 mmol).
-
Reaction: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 20 minutes, with magnetic stirring. The microwave power should be set to automatically adjust to maintain the target temperature.[7]
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (either passively or with compressed air cooling, depending on the instrument).
-
Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(4-methylphenyl)-1,4-dimethylpiperidin-4-amine.
Rationale for Experimental Choices:
-
Catalyst System (Pd₂(dba)₃ / XPhos): This combination is highly effective for coupling sterically hindered secondary amines.[1] Pd₂(dba)₃ is a stable Pd(0) source. XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the crucial, often rate-limiting, reductive elimination step.[4]
-
Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base that is soluble in organic solvents. It is highly effective at deprotonating the amine-palladium complex without competing in other reactions.[1]
-
Solvent (Toluene): Toluene is a relatively non-polar solvent with a high boiling point (111 °C), making it suitable for microwave reactions that require elevated temperatures to proceed efficiently. Its moderate polarity allows for some absorption of microwave energy.
-
Temperature and Time (150 °C for 20 min): Microwave heating allows for rapid ramping to a temperature well above the solvent's boiling point in a sealed vessel, dramatically accelerating the reaction.[7] These conditions are typical for challenging Buchwald-Hartwig couplings and represent a significant time savings over conventional heating which might require 24 hours or more.[1]
Catalytic Cycle: Buchwald-Hartwig Amination
The following diagram illustrates the key steps in the palladium-catalyzed C-N cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Data Summary: Microwave vs. Conventional Heating
The following table presents a comparative summary of typical reaction parameters and outcomes for the N-arylation of a sterically hindered secondary amine using microwave-assisted synthesis versus conventional oil bath heating. The data is representative and based on literature reports for similar transformations.[1][7]
| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Oil Bath) |
| Reaction Time | 10–30 minutes | 12–24 hours |
| Temperature | 130–150 °C | 110–120 °C (reflux) |
| Typical Yield | Moderate to Excellent (70-95%) | Variable (often lower yields) |
| Pressure | 50–200 psi (in sealed vessel) | Atmospheric |
| Energy Efficiency | High (direct heating of reactants) | Low (heating of entire apparatus) |
| Side Product Formation | Often minimized | Can be significant |
Conclusion and Future Outlook
Microwave-assisted synthesis provides a robust, efficient, and rapid method for conducting challenging C-N cross-coupling reactions with sterically hindered amines like 1,4-Dimethylpiperidin-4-amine. The significant reduction in reaction time, coupled with often higher yields and cleaner reaction profiles, makes it an invaluable tool for medicinal chemists and drug development professionals. By understanding the principles of the Buchwald-Hartwig amination and the advantages conferred by microwave heating, researchers can confidently and rapidly access complex N-aryl piperidine structures, accelerating the discovery and development of new chemical entities. The protocols and principles outlined in this guide serve as a validated starting point for further exploration and optimization of microwave-assisted reactions in your laboratory.
References
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2021). ACS Publications. Retrieved January 29, 2024, from [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2021). National Center for Biotechnology Information. Retrieved January 29, 2024, from [Link]
-
Gao, R., & Canney, D. J. (n.d.). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. Scribd. Retrieved January 29, 2024, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 29, 2024, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 29, 2024, from [Link]
-
Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. (2022). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). [Video]. YouTube. [Link]
-
Microwave Assisted Synthesis of 4-Aryl/Alkylaminocoumarins. (2010). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Chobanian, H. R., et al. (2007). Microwave-assisted palladium-catalyzed direct arylation of 1,4-disubstituted 1,2,3-triazoles with aryl chlorides. Organic Letters, 9(25), 5123–5126. [Link]
-
Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2444–2452. [Link]
-
Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved January 29, 2024, from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI. Retrieved January 29, 2024, from [Link]
-
N,N-Dimethylpiperidin-4-amine CAS 50533-97-6. (n.d.). Chemsrc. Retrieved January 29, 2024, from [Link]
-
Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. (2023). MDPI. Retrieved January 29, 2024, from [Link]
-
Microwave Assisted and Conventional Mono Aryl Substitution of Diazabicycloalkanes by Palladium Coupling. (2010). Organic Chemistry International. [Link]
-
Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. (2022). MDPI. Retrieved January 29, 2024, from [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Microwave-assisted synthesis of novel[8][9] oxazine derivatives as potent anti-bacterial and antioxidant agents. (2023). Arkivoc. [Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (2011). National Center for Biotechnology Information. Retrieved January 29, 2024, from [Link]
-
Microwave Assisted Multi-Component Synthesis of Novel Bis(1,4-dihydropyridines) Based Arenes or Heteroarenes. (2013). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. (2020). Semantic Scholar. Retrieved January 29, 2024, from [Link]
-
Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis, 2008(11), 1679-1681. [Link]
-
N,N-Dimethylpiperidin-4-amine CAS 50533-97-6 Product Specification. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 29, 2024, from [Link]
-
4-Methylpiperidin-4-amine. (n.d.). PubChem. Retrieved January 29, 2024, from [Link]
-
N,N-Dimethylpiperidin-4-amine. (n.d.). PubChem. Retrieved January 29, 2024, from [Link]
Sources
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Troubleshooting & Optimization
troubleshooting guide for reactions using 1,4-Dimethylpiperidin-4-amine
Topic: Troubleshooting Reactions & Handling of Sterically Hindered Piperidine Scaffolds CAS: 14613-36-6 (and related 4-amino-4-methylpiperidine derivatives)[1]
Executive Summary
1,4-Dimethylpiperidin-4-amine is a specialized diamine scaffold used primarily in medicinal chemistry to introduce solubility and metabolic stability (via the piperidine ring) while creating a quaternary carbon center.[1]
The Central Challenge: While it appears to be a standard primary amine, the amino group is attached to a quaternary carbon (C4).[2] This creates a "tertiary carbinamine" environment similar to tert-butylamine but with added ring constraints.[1] Consequently, this molecule exhibits extreme steric hindrance and reduced nucleophilicity compared to standard piperidines.[3]
This guide addresses the three most common failure modes: failed amide couplings , purification losses , and unexpected salt formation .
Part 1: Amide Coupling Troubleshooting
Q: Why is my amide coupling with 1,4-Dimethylpiperidin-4-amine stalling at <20% conversion using EDC/HOBt?
A: The standard EDC/HOBt protocol is insufficient for amines attached to quaternary centers.[1] The methyl group at C4 and the piperidine ring carbons create a steric "umbrella" that blocks the approach of the activated ester.
The Fix: High-Energy Activation Strategy You must switch to high-energy coupling reagents or pre-activated electrophiles.[1]
| Parameter | Standard Protocol (Avoid) | Recommended Protocol |
| Reagent | EDC/HOBt, DCC | HATU (Gold Standard) or T3P (Propylphosphonic anhydride) |
| Base | Triethylamine ( | DIPEA (Hunig's Base) (Reduces N-acylation side reactions) |
| Solvent | DCM (Dichloromethane) | DMF or NMP (Polar aprotic solvents stabilize the transition state) |
| Temp | Room Temperature ( | 50–60°C (Thermal energy is required to overcome the steric barrier) |
Protocol A: High-Efficiency HATU Coupling
-
Dissolve Carboxylic Acid (1.0 equiv) in dry DMF (
).[1] -
Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 5–10 mins to form the activated At-complex.[1]
-
Add 1,4-Dimethylpiperidin-4-amine (1.1 equiv).[1]
-
Critical Step: Heat the reaction to 50°C for 4–16 hours.
-
Monitor: Do not rely on UV alone (amine is non-chromophoric).[1] Use Ninhydrin stain (primary amine = red/purple) or LC-MS.[1]
Expert Insight: If HATU fails, convert your acid to an Acid Chloride (using
or Oxalyl Chloride) and react with the amine in DCM/Pyridine. The chloride is the smallest possible leaving group, minimizing steric clash.
Part 2: Reactivity & Nucleophilic Substitution
Q: I am trying to alkylate the amine with an alkyl halide ( ), but I see mostly starting material. Why?
A: The C4-amino group is a poor nucleophile for
Troubleshooting Matrix:
| Reaction Type | Feasibility | Recommendation |
| Alkylation ( | Low | Avoid. Use Reductive Amination instead (React amine + Aldehyde/Ketone + |
| Medium | Requires high heat ( | |
| Buchwald-Hartwig | High | Use Pd-catalysis.[1] The metal insertion mechanism bypasses some steric constraints. Ligands like BrettPhos or RuPhos are essential for hindered amines.[1] |
Visualizing the Decision Pathway
The following logic flow helps determine the correct synthetic route based on the electrophile.
Figure 1: Decision tree for selecting reaction conditions based on electrophile type.[1] Note the avoidance of direct alkylation.
Part 3: Purification & Handling FAQs
Q: My product streaks on silica gel, and I lose mass during column chromatography. How do I purify this?
A: 1,4-Dimethylpiperidin-4-amine derivatives are highly polar and basic.[1] They interact strongly with the acidic silanol groups on standard silica, leading to irreversible adsorption (mass loss) and streaking.
Solution 1: The "Basic" Mobile Phase Do not use standard Hexane/EtOAc. You must modify the silica surface.
-
Eluent: DCM / MeOH /
(Start at 95:5:0.5, gradient to 90:10:1). -
Why: The ammonium hydroxide competes for the silanol sites, allowing your amine to elute freely.
Solution 2: Amine-Functionalized Silica Use commercially available NH-Silica (Amino-silica) cartridges.[1] These are neutral/basic and prevent the "sticking" effect entirely. Use simple Hexane/EtOAc gradients on this phase.[1]
Q: The NMR shows broad peaks or "missing" carbons. Is my compound impure?
A: Not necessarily. Piperidines with bulky substituents at C4 often undergo slow chair-chair interconversion on the NMR timescale.[1]
-
Diagnosis: Run the NMR at elevated temperature (
C in DMSO- ). If the peaks sharpen and coalesce, it is a conformational issue, not impurity. -
Verification: Check the integration. Even if peaks are broad, the integration should match the proton count.
Part 4: Storage & Stability
Q: My liquid amine turned into a white crusty solid over the weekend. What happened?
A: Like many primary amines, 1,4-Dimethylpiperidin-4-amine is hygroscopic and reacts with atmospheric
Recovery Protocol:
-
Dissolve the solid in DCM.[1]
-
Wash with
(aqueous).[1] Do not use acid.[1] -
Dry organic layer over
and concentrate.[1] -
Store: Under Argon/Nitrogen at
C.
Part 5: Workup Workflow (The "Dual Nitrogen" Issue)
Because the molecule contains a tertiary amine (N1) and a primary amine (N4), standard acidic workups can trap the molecule in the aqueous phase.
Figure 2: Workup protocol emphasizing the avoidance of acidic washes to prevent product loss to the aqueous phase.
References
-
Piperidine Scaffolds in Medicinal Chemistry
-
Sterically Hindered Amide Coupling
-
Synthesis of 4-Amino-4-methylpiperidines
-
Properties of 1,4-Dimethylpiperidin-4-amine
Sources
- 1. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amine Reactivity [www2.chemistry.msu.edu]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. Piperidine synthesis [organic-chemistry.org]
- 5. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing impurity formation in 1,4-Dimethylpiperidin-4-amine synthesis
Topic: Minimizing Impurity Formation in 1,4-Dimethylpiperidin-4-amine Synthesis Ticket ID: #SYN-PIP-04-QC Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary & Target Verification
User Alert: Before proceeding, verify your target structure. This guide addresses the synthesis of 4-amino-1,4-dimethylpiperidine (a tertiary carbinamine on the ring).[1][2]
-
Target: A piperidine ring with a methyl at N1, and both a methyl and an amine at C4.[2]
-
Not to be confused with: N,N-dimethylpiperidin-4-amine (where the exocyclic nitrogen is methylated).[1][2]
The synthesis of 4-amino-4-alkylpiperidines is notoriously difficult due to the steric crowding at the C4 quaternary center.[1][2] The primary failure modes are elimination (alkene formation) during the nitrogen installation and enolization during the carbon installation.
Reaction Pathway & Impurity Landscape
The following diagram maps the critical decision points where impurities are generated. Use this to diagnose which step of your specific protocol is failing.[2]
Figure 1: Synthetic flowchart highlighting the three critical impurity divergence points: Enolization, Elimination, and Incomplete Hydrolysis.[1][2]
Technical Modules: Troubleshooting & Optimization
Module 1: The Nucleophilic Addition (C4-Methylation)
The Problem: You observe low conversion and high recovery of starting material (1-methylpiperidin-4-one), despite using excess methylating reagent.
The Cause: Piperidones are prone to enolization .[2] Basic reagents (like Grignards) can deprotonate the
Protocol Adjustment:
-
Switch Reagent: Replace Methyl Magnesium Bromide (MeMgBr) with Methyl Lithium (MeLi) .[1][2] MeLi is more nucleophilic and less basic in these specific steric environments, often favoring addition over enolization.[2]
-
The Cerium Boost (Luche-type conditions): If MeLi is insufficient, use anhydrous Cerium(III) Chloride (
).[1][2]
| Parameter | Standard Condition | Optimized Condition | Reason |
| Reagent | MeMgBr | MeLi + CeCl3 | Suppresses enolization; increases addition yield.[1][2] |
| Temp | 0°C to RT | -78°C | Kinetic control favors addition.[1][2] |
| Quench | Aqueous Acid | Sat. NH4Cl (Cold) | Prevents acid-catalyzed dehydration during workup.[1][2] |
Module 2: The Ritter Reaction (Nitrogen Installation)
The Problem: LCMS shows a dominant peak at [M-18], corresponding to the alkene (1,4-dimethyl-1,2,3,6-tetrahydropyridine).[1][2] The Cause: The tertiary alcohol intermediate is extremely prone to acid-catalyzed dehydration.[1][2] The carbocation formed is stable, but if the nitrile (acetonitrile) does not attack immediately, the proton is lost to form the thermodynamically stable alkene.
Protocol Adjustment:
-
Temperature Control: Do not heat initially. The addition of sulfuric acid to the nitrile/alcohol mixture is exothermic. This heat drives elimination.[1][2]
-
Fix: Add H2SO4 dropwise at 0°C or lower . Allow the "Ritter intermediate" (nitrilium ion) to form cold before warming to room temperature to complete the hydrolysis to the amide.
-
-
Solvent System: Use Acetonitrile as the solvent (large excess), not just a reagent.[2] This maximizes the statistical probability of the carbocation encountering a nitrile molecule before it eliminates a proton.
-
Acid Stoichiometry: Use concentrated sulfuric acid (98%) or oleum.[1][2] Water is the enemy here; any water present will revert the carbocation to the alcohol or facilitate elimination.
Step-by-Step Protocol (Low-Elimination):
-
Dissolve 1,4-dimethylpiperidin-4-ol (1.0 eq) in dry Acetonitrile (10-15 volumes).
-
Cool the solution to 0°C under Nitrogen.
- (3.0 - 5.0 eq) dropwise, maintaining internal temp < 10°C.
-
Stir at 0°C for 2 hours.
-
Allow to warm to RT slowly. Only heat to 40-50°C if conversion is stalled.
-
Pour onto ice/water to hydrolyze the nitrilium salt to the acetamide.[2]
Module 3: Hydrolysis (Deprotection)
The Problem: The acetyl group persists.[2] You isolate the amide intermediate instead of the free amine. The Cause: The C4 position is a "neopentyl-like" quaternary center.[1][2] It is sterically shielded, making the amide bond highly resistant to hydrolysis.[2]
Protocol Adjustment:
-
Force Conditions: Standard 1N or 2N HCl is insufficient.[1][2] Use 6N HCl or 48% HBr .[1][2]
-
Duration: Extend reaction time to 24-48 hours.
-
Alkaline Alternative: If acidic hydrolysis fails or causes degradation, use KOH in Ethylene Glycol at 150°C (sealed tube).
Troubleshooting FAQ
Q: Can I use the Strecker synthesis (Cyanide + Amine) instead of the Grignard/Ritter route?
A: It is not recommended for this specific target. The Strecker reaction on 4-piperidones to form the quaternary center is reversible and often low-yielding due to steric strain (1,3-diaxial interactions).[1][2] The Grignard
Q: My final product is a mixture of the amine and the alkene. How do I purify it? A: Since the alkene (tetrahydropyridine) is a secondary amine (at N1) or tertiary (if N-methylated) but lacks the primary amine handle, you can use chemical derivatization .[1][2]
-
Method: Treat the crude mixture with Benzaldehyde.[2] The target primary amine will form a Schiff base (imine).[2] The alkene impurity will not.[2]
-
Extraction: The imine usually has different solubility or can be separated.[2] Hydrolyze the imine (mild acid) to recover the pure target.
-
Alternative: The alkene is less polar.[2] Use basic Alumina or Silica with a high-polarity eluent (DCM/MeOH/NH4OH).[1][2]
Q: Why is my Grignard reaction turning into a thick gel? A: This is magnesium alkoxide coordination.[2] It prevents efficient mixing.[1][2] Use a mechanical stirrer (overhead) rather than a magnetic stir bar, or dilute significantly with THF.
References
-
Ritter Reaction Mechanism & Scope
-
Prevention of Elimination in Tertiary Alcohols
-
Synthesis of 4-amino-4-alkylpiperidines (Patent Literature)
-
Pfizer Inc. (2009).[1][2] Process for the preparation of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (Tofacitinib intermediates).[1][2] US Patent 2009/0233972.[1][2]
- Relevance: Describes industrial handling of 4-methyl-4-aminopiperidine cores, specifically addressing isolation and salt form
-
-
Organolithium vs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]
- 3. Ritter Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-Amino-4-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 8. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Enhancing Stereoselectivity in Reactions with 1,4-Dimethylpiperidin-4-amine
Welcome to the technical support center for improving stereoselectivity in reactions involving 1,4-Dimethylpiperidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the stereochemical outcome of their synthetic routes. Here, we will delve into common challenges, provide actionable troubleshooting advice, and detail experimental protocols to enhance the stereoselectivity of your reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding stereoselectivity in reactions with 1,4-Dimethylpiperidin-4-amine.
Q1: Why am I observing poor diastereoselectivity when using 1,4-Dimethylpiperidin-4-amine as a reactant?
Poor diastereoselectivity can arise from several factors. The inherent structure of 1,4-Dimethylpiperidin-4-amine, being a non-chiral molecule, does not inherently favor the formation of one diastereomer over another. The stereochemical outcome is therefore highly dependent on the reaction conditions and the nature of the other reactants. Key factors include the choice of solvent, reaction temperature, and the presence of any chiral auxiliaries or catalysts.
Q2: Can 1,4-Dimethylpiperidin-4-amine be used as a chiral ligand or catalyst?
In its native form, 1,4-Dimethylpiperidin-4-amine is achiral and therefore cannot function as a chiral ligand or catalyst to induce enantioselectivity. However, it can be derivatized to incorporate chiral centers, transforming it into a chiral ligand. These modified piperidine structures can then be used to influence the stereochemical course of a reaction.
Q3: What are the most effective strategies for improving the stereoselectivity of reactions involving this piperidine derivative?
Improving stereoselectivity often involves one of three main approaches:
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule to the 1,4-Dimethylpiperidin-4-amine can effectively control the stereochemical outcome of subsequent reactions.[1][2] This auxiliary can be removed later in the synthetic sequence.[1]
-
Chiral Catalysts: Employing a chiral catalyst, such as a chiral phosphine or a metal complex with a chiral ligand, can create a chiral environment that favors the formation of one stereoisomer.[3][4]
-
Optimization of Reaction Conditions: Systematically adjusting parameters like solvent, temperature, and the addition of specific reagents can significantly influence the diastereomeric ratio of the product.[5][6][7]
Q4: Are there specific reaction types where achieving high stereoselectivity with piperidine derivatives is particularly challenging?
Yes, reactions that generate stereocenters in flexible, acyclic portions of the molecule or those that proceed through transition states with small energy differences between diastereomeric pathways can be particularly challenging. For instance, achieving high stereoselectivity in Michael additions or alkylations involving piperidine derivatives often requires careful selection of chiral auxiliaries or catalysts.[2]
II. Troubleshooting Guide: Common Issues and Solutions
This guide provides in-depth solutions to specific problems you might encounter during your experiments.
Problem 1: Low Diastereomeric Ratio (d.r.) in a Condensation Reaction
Scenario: You are performing a Mannich or a similar condensation reaction involving 1,4-Dimethylpiperidin-4-amine and are obtaining a nearly 1:1 mixture of diastereomers.
Potential Causes:
-
Lack of Stereocontrol: The reaction lacks a directing group or a chiral influence to favor one transition state over the other.
-
Suboptimal Reaction Temperature: The reaction temperature may be too high, leading to a loss of selectivity as the energy barrier between the diastereomeric transition states becomes less significant.
-
Inappropriate Solvent: The solvent may not be effectively differentiating between the diastereomeric transition states.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Experimental Protocols:
Protocol 1: Temperature Optimization
-
Set up a series of reactions in parallel, each at a different temperature (e.g., -78 °C, -40 °C, 0 °C, and room temperature).
-
Ensure all other reaction parameters (concentration, stoichiometry, solvent) are kept constant.
-
After the reaction is complete, carefully quench each reaction at its respective temperature.
-
Analyze the crude reaction mixture of each experiment by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.
Rationale: Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, often leading to higher selectivity.
Protocol 2: Solvent Screening
-
Perform the reaction in a range of solvents with varying polarities and coordinating abilities (e.g., THF, Dichloromethane, Toluene, Acetonitrile). Ethereal solvents like THF have been shown to significantly increase diastereoselectivity in some cases.[6][7]
-
Maintain a consistent temperature and concentration across all experiments.
-
Determine the diastereomeric ratio for each solvent using an appropriate analytical technique.
Rationale: The solvent can influence the conformation of the transition state through solvation effects, and a judicious choice can favor the formation of one diastereomer.
Table 1: Effect of Solvent and Temperature on Diastereomeric Ratio (d.r.)
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | DCM | 25 | 1.2 : 1 |
| 2 | DCM | 0 | 2.5 : 1 |
| 3 | THF | 25 | 3.1 : 1 |
| 4 | THF | 0 | 5.8 : 1 |
| 5 | Toluene | 25 | 1.5 : 1 |
This is a representative table; actual results will vary depending on the specific reaction.
Protocol 3: Introduction of a Chiral Auxiliary
-
Synthetically attach a well-established chiral auxiliary to the 1,4-Dimethylpiperidin-4-amine. Examples of effective auxiliaries include those derived from amino alcohols or carbohydrates.[8][9]
-
Perform the desired reaction on the modified piperidine.
-
Analyze the stereochemical outcome.
-
Plan for the subsequent removal of the auxiliary under conditions that do not epimerize the newly formed stereocenter.[1]
Rationale: The chiral auxiliary provides a steric and/or electronic bias that directs the approach of the incoming reagent, leading to a more selective transformation.[1][2]
Problem 2: Poor Enantioselectivity in an Asymmetric Reaction
Scenario: You are attempting an asymmetric synthesis using a derivatized, chiral form of 1,4-Dimethylpiperidin-4-amine as a ligand for a metal catalyst, but the enantiomeric excess (e.e.) of the product is low.
Potential Causes:
-
Ineffective Chiral Ligand: The chiral environment created by the ligand may not be sufficiently ordered or rigid to effectively discriminate between the enantiomeric transition states.
-
Mismatched Metal-Ligand Combination: The chosen metal may not coordinate optimally with the chiral piperidine ligand.
-
Background Uncatalyzed Reaction: A non-selective, uncatalyzed reaction may be occurring in parallel, leading to a racemic background.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Experimental Protocols:
Protocol 4: Ligand Modification
-
Synthesize a small library of chiral piperidine ligands with systematic variations in the steric and electronic properties of the chiral substituents.
-
Screen these ligands in the catalytic reaction under identical conditions.
-
Analyze the enantiomeric excess of the product for each ligand using chiral HPLC or GC.
Rationale: Subtle changes to the ligand structure can have a profound impact on the organization of the transition state and, consequently, the enantioselectivity.
Protocol 5: Metal and Additive Screening
-
Test a variety of metal precursors (e.g., different salts or oxidation states of the same metal) with your optimal chiral ligand.
-
Investigate the effect of additives, such as Lewis acids or bases, which can act as co-catalysts or influence the aggregation state of the catalyst. The addition of lithium bromide (LiBr), for example, has been shown to improve diastereoselectivity in some reactions.[5]
-
Evaluate the impact of these changes on both the reaction rate and the enantioselectivity.
Table 2: Effect of Metal and Additive on Enantiomeric Excess (e.e.)
| Entry | Chiral Ligand | Metal Precursor | Additive | Enantiomeric Excess (e.e.) (%) |
| 1 | Ligand A | Cu(OTf)₂ | None | 45 |
| 2 | Ligand A | Cu(OAc)₂ | None | 62 |
| 3 | Ligand A | Cu(OTf)₂ | LiBr | 78 |
| 4 | Ligand B | Cu(OTf)₂ | None | 85 |
| 5 | Ligand B | Cu(OTf)₂ | LiBr | 92 |
This is a representative table; actual results will vary depending on the specific reaction.
Rationale: The nature of the metal center and the presence of additives can significantly alter the geometry and electronic properties of the active catalyst, thereby influencing its stereoselectivity.
III. Concluding Remarks
Achieving high stereoselectivity in reactions involving 1,4-Dimethylpiperidin-4-amine is a multifaceted challenge that often requires a systematic and logical approach to problem-solving. By carefully considering the principles of asymmetric synthesis and diligently applying the troubleshooting strategies and experimental protocols outlined in this guide, researchers can significantly enhance the stereochemical purity of their products. Remember that a thorough understanding of the reaction mechanism is paramount to making informed decisions during optimization.
IV. References
-
Vertex AI Search. (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
-
ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters.
-
PMC. (n.d.). Stereoselective electrochemical intramolecular imino-pinacol reaction: a straightforward entry to enantiopure piperazines.
-
DSpace@MIT. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline**.
-
Sci-Hub. (2003). Stereoselective Solid‐Phase Synthesis of Chiral Piperidine Derivatives by Using an Immobilized Galactose Auxiliary. Angewandte Chemie International Edition.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary.
-
PubMed. (n.d.). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes.
-
ACS Publications. (n.d.). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry.
-
SciSpace. (n.d.). A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols.
-
PMC - NIH. (n.d.). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines.
-
ResearchGate. (n.d.). Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes.
-
ResearchGate. (n.d.). Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities.
-
ResearchGate. (2023). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives.
-
MDPI. (n.d.). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide.
-
PMC - NIH. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights.
-
PMC - NIH. (2013). An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines.
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents.
-
(n.d.). Chiral piperidines from acyclic amines via enantioselective, radical-mediated d CH cyanation.
-
ResearchGate. (n.d.). Chiral amine–imine ligands based on trans-2,5-disubstituted pyrrolidines and their application in the palladium-catalyzed allylic alkylation.
-
PubMed. (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor.
-
PubMed. (2011). Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions.
Sources
- 1. 手性助劑 [sigmaaldrich.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Stereoselective Solid‐Phase Synthesis of Chiral Piperidine Derivatives by Using an Immobilized Galactose Auxiliary / Angewandte Chemie International Edition, 2003 [sci-hub.box]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Strategic Guide to Base Selection: 1,4-Dimethylpiperidin-4-amine vs. Triethylamine in Synthesis
In the intricate landscape of organic synthesis, the choice of a base is a critical decision that can dictate the success or failure of a reaction. It is a parameter that influences reaction rates, yields, and the purity of the final product. Among the myriad of available options, tertiary amines are frequently employed as acid scavengers and non-nucleophilic bases. This guide provides an in-depth comparison of two such bases: the workhorse triethylamine (TEA) and the sterically defined 1,4-dimethylpiperidin-4-amine, offering field-proven insights for researchers, scientists, and drug development professionals.
At a Glance: Physicochemical Properties
A foundational understanding of the physicochemical properties of each base is crucial for predicting their behavior in a reaction system. The following table summarizes key data points for a direct comparison.
| Property | 1,4-Dimethylpiperidin-4-amine | Triethylamine (TEA) |
| Structure | ||
| Molecular Formula | C₇H₁₅N | C₆H₁₅N |
| Molecular Weight | 113.20 g/mol [1] | 101.19 g/mol [2] |
| Boiling Point | 129.4 °C[1] | 88.6 - 89.8 °C[2] |
| Density | 0.823 g/mL[1] | 0.726 g/mL[3] |
| pKa of Conjugate Acid | ~10.26[1] | 10.75[2][3] |
| Solubility | Miscible with organic solvents. | Soluble in water (112.4 g/L at 20°C) and miscible with most organic solvents.[2] |
The Core Dierentiators: Basicity and Steric Profile
While both are tertiary amines, their structural differences give rise to distinct reactivities, primarily governed by basicity and steric hindrance.
Basicity: A Tale of Two Nitrogen Centers
The basicity of an amine is quantified by the pKa of its conjugate acid; a higher pKa value corresponds to a stronger base.[4] Triethylamine, with a conjugate acid pKa of 10.75, is a slightly stronger base than 1,4-dimethylpiperidin-4-amine (pKa ≈ 10.26).[1][2][3] This seemingly small difference can be significant. For reactions requiring the deprotonation of weakly acidic protons to drive an equilibrium forward, TEA's slightly greater basic strength may offer an advantage in terms of reaction rate and completion.
The basicity of these amines stems from the lone pair of electrons on the nitrogen atom, which is available to accept a proton.[5] The presence of electron-donating alkyl groups increases the electron density on the nitrogen, making tertiary amines generally more basic than ammonia.[6]
Steric Hindrance: The Non-Nucleophilic Ideal
In many applications, the ideal base is one that can efficiently abstract a proton without participating in undesired nucleophilic side reactions. This is where steric hindrance becomes a key consideration.
-
Triethylamine: The three ethyl groups surrounding the nitrogen atom create significant steric bulk. This bulkiness hinders the nitrogen's ability to act as a nucleophile, making TEA a classic choice for reactions where a non-nucleophilic base is required. For instance, in SN2 reactions, a bulky base is less likely to compete with the intended nucleophile.[7]
-
1,4-Dimethylpiperidin-4-amine: This molecule's nitrogen is part of a piperidine ring, which imposes a specific conformational geometry. The methyl groups at the 1 and 4 positions contribute to its steric profile.[8] While also considered a non-nucleophilic base due to its steric hindrance, its rigid cyclic structure presents a different steric environment compared to the more flexible ethyl groups of TEA. This can be advantageous in systems where the specific shape of the base influences transition state energies.
Applications & Practical Considerations
The choice between these two bases often comes down to the specific reaction being run and, critically, the subsequent purification strategy.
Common Synthetic Applications
Triethylamine is one of the most common bases in organic synthesis, valued for its efficacy and cost-effectiveness. It is ubiquitously used as an acid scavenger in reactions that generate hydrogen halides, such as:
-
Amide and Ester Formation: Neutralizing the HCl produced when using acyl chlorides.[2]
-
Protecting Group Chemistry: Used in the formation of Boc-protected amines to neutralize byproducts.
-
Dehydrohalogenation Reactions: Promoting the elimination of HX to form alkenes.[3]
-
Swern Oxidations: A key component of this widely used oxidation protocol.[2]
1,4-Dimethylpiperidin-4-amine serves as a versatile and effective non-nucleophilic base in a variety of organic transformations, including condensations and eliminations.[8] Its piperidine scaffold is a common motif in biologically active compounds, making it not only a useful reagent but also a valuable building block in medicinal chemistry and drug development.[8]
The Critical Role of Workup and Removal
A significant practical difference between the two bases is the ease of their removal after the reaction is complete.
-
Removing Triethylamine: With a boiling point of ~89 °C, TEA is relatively volatile.[2] It can often be removed by rotary evaporation, sometimes aided by co-evaporation with a higher-boiling solvent like toluene.[9][10] Furthermore, the salt it forms with acids (e.g., triethylamine hydrochloride) is highly soluble in water, allowing for its efficient removal through an aqueous workup.[11] A simple wash with a dilute acid solution will protonate the excess TEA, partitioning it into the aqueous layer.[12]
-
Removing 1,4-Dimethylpiperidin-4-amine: This base has a much higher boiling point of ~129 °C, making its removal by evaporation impractical.[1] Therefore, purification relies almost exclusively on an acidic aqueous wash. The protonated piperidinium salt is water-soluble and can be extracted from the organic reaction mixture.[13]
Caption: General workflow for reaction workup involving tertiary amine bases.
Experimental Section: A Comparative Protocol
To illustrate the practical application and workup differences, we present a representative protocol for an amide coupling reaction.
Reaction: Benzoyl chloride + Benzylamine → N-benzylbenzamide
Protocol 1: Using Triethylamine (TEA)
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 0.2 M).
-
Addition: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.05 eq) dropwise over 5 minutes. A white precipitate of triethylamine hydrochloride will form.[2]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor reaction completion by TLC.
-
Workup: a. Dilute the reaction mixture with DCM. b. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x) to remove excess TEA and its salt, saturated NaHCO₃ (1x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize from ethanol/water or purify by column chromatography if necessary.
Protocol 2: Using 1,4-Dimethylpiperidin-4-amine
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) and 1,4-dimethylpiperidin-4-amine (1.2 eq) in dichloromethane (DCM, 0.2 M).
-
Addition: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.05 eq) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor reaction completion by TLC.
-
Workup: a. Dilute the reaction mixture with DCM. b. Transfer to a separatory funnel and wash with 1M HCl (3x) to ensure complete removal of the higher-boiling 1,4-dimethylpiperidin-4-amine and its salt. c. Wash with saturated NaHCO₃ (1x) and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from ethanol/water or purify by column chromatography.
Comparative Data Summary
| Parameter | Protocol 1 (TEA) | Protocol 2 (1,4-Dimethylpiperidin-4-amine) |
| Reaction Time | ~1 hour | ~1 hour |
| Predicted Yield | >95% | >95% |
| Key Workup Step | Aqueous 1M HCl wash | Thorough aqueous 1M HCl wash |
| Ease of Removal | High (Volatile + Water-soluble salt) | Moderate (Relies solely on acid wash) |
| Cost-Effectiveness | Generally more economical | Higher reagent cost |
Decision Framework: Choosing the Right Base
The selection between these two amines can be guided by a logical decision-making process based on the specific requirements of the chemical transformation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Triethylamine - Wikipedia [en.wikipedia.org]
- 3. Triethylamine: Versatile Catalyst in Chemistry [eureka.patsnap.com]
- 4. pKa of Triethylamine [vcalc.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistryguru.com.sg [chemistryguru.com.sg]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Workup [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
Publish Comparison Guide: Validation of 1,4-Dimethylpiperidin-4-amine as a Key Intermediate
This guide serves as a technical validation resource for 1,4-Dimethylpiperidin-4-amine , a critical gem-disubstituted intermediate used in the synthesis of conformationally restricted small molecule drugs, particularly allosteric inhibitors (e.g., SHP2, JAK).
Executive Summary: The Gem-Dimethyl Effect in Drug Design
In modern medicinal chemistry, the 1,4-Dimethylpiperidin-4-amine (1,4-DMPA) scaffold represents a high-value "privileged structure." Unlike simple piperidines, the introduction of a methyl group at the C4 position (geminal to the amine) introduces the Thorpe-Ingold effect (gem-dimethyl effect). This steric bulk restricts the conformational flexibility of the piperidine ring, locking it into a chair conformation that often enhances binding affinity and metabolic stability by blocking cytochrome P450 oxidation at the susceptible C4 position.
This guide validates 1,4-DMPA (CAS: 1461708-56-4) against its non-methylated and isomeric counterparts, providing experimental protocols for its synthesis, characterization, and downstream utilization.
Structural Identity & Disambiguation
Critical Note: There is frequent nomenclature confusion in commercial catalogs between the gem-disubstituted target and its N,N-dimethyl isomer.
| Feature | Target: 1,4-Dimethylpiperidin-4-amine | Common Confusion: N,N-Dimethylpiperidin-4-amine |
| Structure | Gem-Disubstituted (C4-Me, C4-NH₂) | Exocyclic Tertiary Amine (C4-NMe₂) |
| CAS Number | 1461708-56-4 (HCl salt) | 50533-97-6 |
| Role | Scaffold / Building Block | Catalyst / Reagent |
| Key Feature | Conformational Lock (α-methyl amine) | Nucleophilic Catalyst (DMAP analog) |
| Application | SHP2 Inhibitors, GPCR Ligands | Acylation Catalyst, Base |
Validation Check: Before proceeding with any synthesis, confirm the presence of a quaternary carbon at C4 via ¹³C NMR (typically ~50-55 ppm) and a singlet methyl peak in ¹H NMR distinct from the N-methyl group.
Comparative Performance Analysis
The following data compares 1,4-DMPA with standard piperidine intermediates to demonstrate its superior physicochemical profile for drug discovery.
Table 1: Physicochemical & Functional Comparison
| Metric | 1,4-Dimethylpiperidin-4-amine (Target) | 1-Methylpiperidin-4-amine (Standard) | 4-Amino-4-methylpiperidine (N-H) |
| Conformational Bias | High (Rigid Chair) | Low (Flexible) | High (Rigid Chair) |
| Lipophilicity (cLogP) | ~0.8 (Moderate) | ~0.2 (Low) | ~0.5 (Low) |
| Metabolic Stability | High (C4 blocked) | Low (C4 oxidation prone) | Moderate (N-dealkylation prone) |
| Nucleophilicity (C4-NH₂) | Moderate (Sterically hindered) | High (Unencumbered) | Moderate |
| Solubility (pH 7.4) | Good | Excellent | Good |
Insight: While the C4-methyl group in 1,4-DMPA slightly reduces the nucleophilic reaction rate of the primary amine (due to steric hindrance), this is a trade-off accepted for the significant gain in metabolic stability and selectivity in the final drug candidate.
Synthesis & Production Workflow
The synthesis of 1,4-DMPA requires overcoming the steric barrier at the C4 position. The most robust route utilizes a titanium-mediated addition of a methyl nucleophile to an imine intermediate, ensuring high yield and atom economy.
Diagram 1: Optimized Synthesis Pathway (Ti-Mediated)
The following workflow illustrates the conversion of 1-Methyl-4-piperidone to 1,4-DMPA.
Caption: Figure 1. Titanium-mediated reductive alkylation route for the synthesis of gem-disubstituted 1,4-DMPA.
Experimental Validation Protocols
Protocol A: Structural Verification (Self-Validating System)
To ensure the intermediate is the correct gem-disubstituted isomer, use this NMR diagnostic checklist.
Method:
-
Dissolve 10 mg of sample in CDCl₃ (or D₂O for HCl salts).
-
Acquire ¹H NMR (400 MHz+) and ¹³C NMR.
Validation Criteria:
-
¹H NMR:
-
N-Methyl: Singlet, ~2.2–2.3 ppm (3H).
-
C-Methyl: Singlet, ~1.0–1.2 ppm (3H). Crucial: This must be a singlet. If it is a doublet, you have the wrong isomer (3-methyl or N-ethyl).
-
Ring Protons: Distinct AA'BB' pattern distorted by the chair lock.
-
-
¹³C NMR:
-
Quaternary Carbon (C4): A low-intensity peak ~50 ppm. Absence of a CH signal at this position in DEPT-135 confirms disubstitution.
-
Protocol B: Functional Coupling Efficiency
Due to the steric bulk of the C4-methyl group, standard amide couplings can be sluggish. This protocol validates the reactivity of 1,4-DMPA in a model reaction.
Objective: Couple 1,4-DMPA with Benzoic Acid. Reagents: HATU (1.2 eq), DIPEA (3.0 eq), DMF, RT.
-
Step 1: Pre-activate Benzoic Acid (1.0 mmol) with HATU (1.2 mmol) and DIPEA (1.5 mmol) in DMF (2 mL) for 15 mins.
-
Step 2: Add 1,4-DMPA (1.0 mmol) and remaining DIPEA.
-
Monitoring: Monitor via LC-MS.
-
Pass Criteria: >90% conversion within 4 hours.
-
Failure Mode: If <50% conversion, check for "N,N-dimethyl" impurity (which will not react) or wet solvent (hydrolysis of HATU).
-
-
Workup: Dilute with EtOAc, wash with NaHCO₃, brine, dry over Na₂SO₄.
Case Study: Application in SHP2 Allosteric Inhibitors
Recent drug discovery campaigns targeting SHP2 (Src Homology 2 domain-containing phosphatase 2) have utilized the 4-amino-4-methylpiperidine core.
-
Context: SHP2 is a difficult target requiring allosteric inhibition to stabilize the auto-inhibited "closed" conformation.
-
Role of 1,4-DMPA: The methyl group at C4 fills a specific hydrophobic pocket in the allosteric site (Allo-site 1), while the amine forms a critical salt bridge or hydrogen bond with the protein backbone (e.g., Glu76 or similar residues depending on the series).
-
Outcome: Analogs using the gem-dimethyl scaffold (derived from 1,4-DMPA) showed a 5-10x increase in potency and improved oral bioavailability compared to the des-methyl analogs, validating the "Magic Methyl" effect.
Diagram 2: Logical Decision Tree for Scaffold Selection
Use this tree to decide when to deploy 1,4-DMPA in your lead optimization.
Caption: Figure 2. Decision logic for selecting the 1,4-DMPA scaffold during Lead Optimization.
References
-
Sigma-Aldrich. 1,4-dimethylpiperidin-4-amine dihydrochloride Product Sheet. Link
-
ChemicalBook. N,N-Dimethylpiperidin-4-amine vs 1,4-Dimethylpiperidin-4-amine Data. Link
-
MDPI. Synthesis and Biological Evaluation of 4-Aminopiperidines as Novel Antifungal Agents. Link
-
eScholarship. Targeting SHP2 Cryptic Allosteric Sites for Effective Cancer Therapy. Link
-
National Institutes of Health (PubChem). 1,4-Dimethylpiperidin-4-amine Compound Summary. Link
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1,4-Dimethylpiperidin-4-amine
Introduction
In the landscape of pharmaceutical development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 1,4-Dimethylpiperidin-4-amine is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs), including novel antifungal agents and other complex molecules.[1] Its structural integrity and purity directly influence the reaction kinetics, yield, and impurity profile of the final API. An impure intermediate can introduce deleterious side products, complicating downstream purification processes and posing significant risks to patient safety.
This guide provides an in-depth, comparative analysis of robust analytical methodologies for assessing the purity of synthesized 1,4-Dimethylpiperidin-4-amine. Moving beyond a simple recitation of procedures, we will explore the causality behind experimental choices, grounding each protocol in the principles of analytical chemistry to create a self-validating system for researchers, scientists, and drug development professionals. Our objective is to empower you with a strategic framework for selecting and implementing the most appropriate analytical tools to ensure the unimpeachable quality of this critical intermediate.
Section 1: The Synthetic Landscape and Anticipated Impurity Profile
A robust analytical strategy begins with a thorough understanding of the synthetic route, as this is the primary source of potential impurities. A common and efficient method for synthesizing 1,4-Dimethylpiperidin-4-amine is the reductive amination of an N-protected 4-piperidone derivative.[2][3]
A typical synthesis pathway involves:
-
Reductive Amination: Reaction of 1-(tert-Butoxycarbonyl)-4-piperidone with dimethylamine hydrochloride in the presence of a reducing agent like sodium cyanoborohydride.
-
Deprotection: Removal of the tert-Butoxycarbonyl (Boc) protecting group using a strong acid (e.g., HCl).
-
Workup and Isolation: Neutralization with a base, extraction into an organic solvent, and subsequent removal of the solvent.
From this process, we can logically deduce a profile of potential impurities that must be targeted for detection and quantification.
Table 1: Potential Impurity Profile for 1,4-Dimethylpiperidin-4-amine
| Impurity Class | Specific Example(s) | Rationale for Presence |
| Starting Materials | 1-(tert-Butoxycarbonyl)-4-piperidone | Incomplete reaction during the amination step. |
| Intermediates | N-Boc-1,4-Dimethylpiperidin-4-amine | Incomplete removal of the Boc protecting group. |
| Reagents | Dimethylamine | Excess reagent from the amination step. |
| By-products | Hydroxylated piperidine species | Over-reduction or side reactions involving the carbonyl group. |
| Solvents | Methanol, Methylene Chloride, Water | Residual solvents from reaction, extraction, and purification steps.[4] |
This impurity profile dictates our choice of analytical techniques. A successful purity assessment strategy cannot rely on a single method; it requires an orthogonal approach where different techniques provide complementary information.
Section 2: A Comparative Guide to Analytical Methodologies
The selection of an analytical method is a balance of specificity, sensitivity, and the nature of the analyte and its potential impurities. For 1,4-Dimethylpiperidin-4-amine, a small, polar, and basic molecule, a multi-pronged approach is essential.
Caption: Orthogonal strategy for comprehensive purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Derivatized Analyte
-
Principle & Rationale: GC is the gold standard for separating and quantifying volatile compounds, making it the ideal choice for detecting residual solvents. However, the analysis of free amines like 1,4-Dimethylpiperidin-4-amine by GC is notoriously difficult.[5] Their high polarity and basicity cause strong interactions with standard silica-based columns, leading to severe peak tailing and poor reproducibility.[6] To overcome this, we employ two strategies: a headspace analysis for solvents and a derivatization step for the amine itself, which masks the polar N-H and N groups, increasing volatility and improving chromatographic behavior.[6]
-
Experimental Protocol: Derivatization for GC-MS
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized amine into a vial. Dissolve in 1 mL of a suitable aprotic solvent (e.g., Dichloromethane).
-
Internal Standard: Add a known amount of an internal standard (e.g., tetradecane) for quantitative analysis.
-
Derivatization: Cool the solution in an ice bath. Add 1.5 equivalents of propyl chloroformate and 2 equivalents of pyridine (to act as an acid scavenger). Vortex for 2 minutes.
-
Reaction Quench: Allow the vial to warm to room temperature and let it stand for 20 minutes. Quench the reaction by adding 1 mL of 1 M sodium bicarbonate solution.
-
Extraction: Vortex thoroughly and allow the layers to separate. Carefully transfer the upper organic layer to a new vial for GC-MS analysis.
-
GC-MS Conditions:
-
Column: A low-to-mid polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Injection: 1 µL, splitless mode at 280°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.
-
MS Detection: Electron Impact (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
-
Workflow Diagram: GC-MS Analysis
Caption: Workflow for derivatization and GC-MS analysis.
-
Trustworthiness: This protocol is self-validating through the use of an internal standard for robust quantification and mass spectrometry for definitive peak identification. The specificity is exceptionally high, as impurities can be identified by their unique fragmentation patterns, distinguishing them from the derivatized target compound.
High-Performance Liquid Chromatography (HPLC): For Non-Volatile Impurities
-
Principle & Rationale: HPLC is superior for analyzing non-volatile or thermally labile impurities, such as the starting material and any Boc-protected intermediates. However, like with GC, the polar and basic nature of 1,4-Dimethylpiperidin-4-amine makes it poorly retained on traditional reversed-phase (C18) columns. To achieve good separation and sensitivity, pre-column derivatization with a fluorogenic or chromophoric agent is the preferred strategy.[7] Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with primary and secondary amines to form highly fluorescent and UV-active derivatives that are less polar and chromatograph well on C18 columns.
-
Experimental Protocol: HPLC with FMOC Derivatization
-
Reagent Preparation: Prepare a 5 mM solution of FMOC-Cl in acetonitrile. Prepare a 0.1 M borate buffer solution, adjusted to pH 8.5.
-
Sample Preparation: Create a ~1 mg/mL stock solution of the synthesized amine in acetonitrile/water (50:50). Dilute this stock solution 100-fold.
-
Derivatization: In a vial, mix 100 µL of the diluted sample, 400 µL of the borate buffer, and 500 µL of the FMOC-Cl solution. Vortex and let it react for 15 minutes at room temperature.
-
Reaction Quench: Add 100 µL of a 1 M glycine solution to react with excess FMOC-Cl.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 265 nm, Emission: 315 nm) or Diode Array Detector (DAD) at 265 nm.
-
-
-
Workflow Diagram: HPLC Analysis
Caption: Workflow for derivatization and HPLC analysis.
-
Trustworthiness: Method validation for HPLC should follow ICH guidelines.[8] This involves establishing linearity with a calibration curve, assessing accuracy via spike-recovery experiments, and determining precision through replicate injections. The selectivity of the method is demonstrated by showing baseline separation of the derivatized product from potential impurities.[9]
Quantitative NMR (qNMR): For Absolute Purity Determination
-
Principle & Rationale: Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without requiring a reference standard of the analyte itself.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By adding a certified internal standard of known purity and concentration, the purity of the analyte can be calculated by comparing the integral of a unique analyte signal to the integral of a unique standard signal.[12][13] This makes qNMR an authoritative method for assigning the purity value of a new synthetic batch.
-
Experimental Protocol: 1H qNMR
-
Internal Standard Selection: Choose a high-purity (>99.9%) internal standard with simple, sharp signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are excellent choices.
-
Sample Preparation: Accurately weigh ~15 mg of the synthesized amine and ~10 mg of the internal standard into the same vial. Use a calibrated analytical balance.
-
Dissolution: Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of D₂O or MeOD). Ensure complete dissolution.
-
NMR Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Crucial Parameters: Use a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds) to ensure full signal recovery. Use a 90° pulse angle.
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte (e.g., the N-methyl protons) and a signal from the internal standard.
-
Purity Calculation: Use the standard qNMR equation, accounting for the molar masses, weights, number of protons in each signal, and integral values.
-
-
Workflow Diagram: qNMR Analysis
Caption: Workflow for absolute purity by qNMR.
-
Trustworthiness: qNMR is considered a primary ratio method by metrology institutes worldwide. Its self-validating nature comes from its direct reliance on the fundamental physical principle of NMR and the use of a certified reference material as the internal standard.
Nonaqueous Potentiometric Titration: For Total Basicity Assay
-
Principle & Rationale: This classical technique provides a rapid, cost-effective, and highly precise assay of the total basic content of the sample. 1,4-Dimethylpiperidin-4-amine has two basic nitrogen atoms. In a nonaqueous solvent like glacial acetic acid, which enhances the basicity of weak bases, these can be accurately titrated with a strong acid like perchloric acid.[14][15] The result is expressed as a percentage assay and is an excellent measure of the amount of the target compound, assuming no other basic impurities are present in significant quantities.
-
Experimental Protocol: Nonaqueous Titration
-
Titrant Preparation: Standardize a 0.1 N solution of perchloric acid in glacial acetic acid against primary standard potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh an amount of the synthesized amine that will consume approximately 50-75% of the titrant volume in the burette (~150-200 mg).
-
Dissolution: Dissolve the sample in 50 mL of glacial acetic acid.
-
Titration: Immerse a combination pH electrode suitable for nonaqueous work into the solution. Titrate with the standardized 0.1 N perchloric acid titrant, recording the mV reading versus the volume of titrant added.
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (or the first derivative peak). Two endpoints may be visible corresponding to the two basic centers. The second endpoint is typically used for the assay calculation.
-
-
Trustworthiness: The accuracy of this method is directly tied to the quality of the primary standard (KHP) and the precision of the titration. It is a robust and well-established compendial method for amine analysis.[16] While not specific for the target molecule (it titrates all bases), when used alongside specific methods like HPLC or GC-MS, it provides a powerful and reliable confirmation of the overall purity.
Section 3: Method Comparison and Strategic Implementation
No single method provides a complete picture of purity. A strategic combination is required for a comprehensive assessment.
Table 2: Comparative Summary of Purity Assessment Methods
| Parameter | GC-MS (with Derivatization) | HPLC-FLD/UV (with Derivatization) | Quantitative NMR (qNMR) | Nonaqueous Titration |
| Primary Use | Impurity identification, residual solvents | Impurity quantification, purity % (area) | Absolute purity assignment (assay %) | Overall assay (total base) |
| Specificity | Very High (based on mass spectra) | High (based on retention time) | High (based on chemical shift) | Low (titrates all bases) |
| Sensitivity | High to Very High (pg-ng) | Very High (ng-µg) | Moderate (mg) | Moderate (mg) |
| Quantitation | Relative (to internal standard) | Relative (to internal standard/external curve) | Absolute (primary ratio method) | Absolute (based on stoichiometry) |
| Throughput | Moderate | High | Low | High |
| Complexity | High | Moderate | High | Low |
Recommended Strategic Approach:
-
Initial Batch Characterization: For a newly synthesized batch, employ all four methods. Use GC-MS to confirm the absence of residual solvents and identify volatile impurities. Use HPLC to profile and quantify non-volatile impurities. Use qNMR to assign an unambiguous, absolute purity value. This batch can now serve as an in-house reference standard.
-
Routine Quality Control: For subsequent batches produced by the same validated synthetic route, a more streamlined approach is sufficient. Run the HPLC method to ensure the impurity profile has not changed and use the rapid and inexpensive Nonaqueous Titration for the primary assay, comparing the result to the value established by qNMR for the reference standard.
By integrating these advanced and classical techniques, researchers and drug development professionals can build a robust, self-validating framework to ensure the purity of 1,4-Dimethylpiperidin-4-amine, safeguarding the quality of the final pharmaceutical product.
References
-
PubChem. N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. Available from: [Link]
-
LookChem. High-Purity N,N-Dimethylpiperidin-4-amine: Key Intermediate for Pharmaceutical Synthesis. Available from: [Link]
-
PubMed. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. National Library of Medicine. Available from: [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]
-
Mettler Toledo. Amine Value Determination of Polymers by Nonaqueous Titration. Available from: [Link]
-
CDC. AMINES, ALIPHATIC: METHOD 2010. National Institute for Occupational Safety and Health. Available from: [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]
-
PubMed. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. National Library of Medicine. Available from: [Link]
-
LabRulez GCMS. Amines Analysis by Packed Column GC. Available from: [Link]
-
University of Illinois Urbana-Champaign. Quantitative NMR Spectroscopy. Available from: [Link]
- Google Patents. Process for the purification of amines.
-
PMC. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. National Library of Medicine. Available from: [Link]
-
Chromatography Forum. Amines by GC-MS. Available from: [Link]
- Google Patents. Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
-
ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available from: [Link]
-
SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available from: [Link]
-
ResearchGate. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Available from: [Link]
-
Virginia Tech. Analysis of Biogenic Amines by GC/FID and GC/MS. Available from: [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Chemistry LibreTexts. 9.2: Acid–Base Titrations. Available from: [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]
-
Iran Silicate Industries. Identifying Amines: Principles and Practical Methods. Available from: [Link]
-
ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available from: [Link]
-
ResearchGate. Polar compounds separation by HPLC - any thoughts?. Available from: [Link]
-
APVMA. Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. Available from: [Link]
-
The Repository at St. Cloud State. The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Available from: [Link]
-
NIST. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. National Institute of Standards and Technology. Available from: [Link]
-
PubMed. Validation of a Method for the Analysis of Biogenic Amines: Histamine Instability During Wine Sample Storage. National Library of Medicine. Available from: [Link]
-
Chromatography Online. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available from: [Link]
-
PubChem. N,N-Dimethylpiperidin-4-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Available from: [Link]
-
Pharmaffiliates. N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Available from: [Link]
-
PMC. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. National Library of Medicine. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]
- 3. N,N-Dimethylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 10. emerypharma.com [emerypharma.com]
- 11. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. mt.com [mt.com]
- 15. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Biological Efficacy of 1,4-Dimethylpiperidin-4-amine Derivatives: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of 1,4-Dimethylpiperidin-4-amine derivatives, focusing on their primary role as critical pharmacophores in SHP2 allosteric inhibitors (e.g., SHP099) and emerging roles in PI3K
Executive Summary
The 1,4-dimethylpiperidin-4-amine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to function as a conformationally restricted amine linker. Unlike flexible linear amines, the gem-disubstituted C4 position (methyl/amine) creates a steric lock that enhances selectivity for allosteric pockets.
Its most significant biological application is in the development of SHP099 and related allosteric inhibitors of SHP2 (Src Homology 2 domain-containing phosphatase-2) . These derivatives have overcome the historical "undruggability" of phosphatases by stabilizing the auto-inhibited conformation rather than targeting the highly conserved active site.
Key Performance Metrics:
-
Target: SHP2 (PTPN11), PI3K
. -
Mechanism: Allosteric stabilization (Molecular Glue).
-
Potency: Low nanomolar (
nM for SHP099). -
Selectivity:
-fold vs. related phosphatases (SHP1).
Medicinal Chemistry & Structural Logic[1]
The Scaffold: 4-amino-1,4-dimethylpiperidine
The core efficacy of this class stems from the gem-methyl/amino substitution at the 4-position of the piperidine ring.
-
Conformational Restriction: The C4-methyl group forces the piperidine ring into a specific chair conformation, reducing the entropic penalty upon binding.
-
Basicity Modulation: The tertiary amine (N1-methyl) and primary amine (C4-amino) allow for tunable pKa values, optimizing solubility and lysosomal trapping properties beneficial for intracellular targets.
-
Allosteric Fit: In SHP2 inhibitors, this moiety penetrates a specific "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains, acting as a linchpin that locks the protein in its inactive state.
Comparative Efficacy: SHP2 Inhibition[1]
The following section compares 1,4-dimethylpiperidin-4-amine derivatives (represented by SHP099) against traditional orthosteric phosphatase inhibitors and downstream MAPK pathway inhibitors (MEK inhibitors).
Mechanistic Comparison
-
Orthosteric Inhibitors (e.g., NSC-87877): Target the catalytic PTP domain. Failure Mode: The PTP domain is positively charged and highly conserved, leading to poor bioavailability (charged molecules don't cross membranes) and severe off-target toxicity.
-
1,4-Dimethylpiperidin-4-amine Derivatives (SHP099): Bind to a central allosteric site present only in SHP2, stabilizing the "closed" auto-inhibited form.
Quantitative Performance Data
| Feature | SHP099 (1,4-Dimethylpiperidine deriv.) | NSC-87877 (Orthosteric) | Trametinib (MEK Inhibitor) |
| Primary Target | SHP2 (Allosteric Site) | SHP2/SHP1 (Active Site) | MEK1/2 (Downstream) |
| IC50 (Enzymatic) | 0.07 µM | ~10–50 µM | 0.0007 µM |
| Selectivity (vs SHP1) | > 1,000-fold | < 5-fold | N/A (Different target) |
| Cellular Activity (pERK) | IC50 ~ 0.25 µM | Inactive (Poor permeability) | < 0.01 µM |
| Bioavailability (Oral) | High (F > 50%) | Very Low | High |
| Toxicity Profile | Low (Target specific) | High (Renal/Off-target) | Moderate (Rash/Diarrhea) |
Mechanism of Action Visualization
The diagram below illustrates how the 1,4-dimethylpiperidin-4-amine moiety (within SHP099) facilitates the "Molecular Glue" mechanism, preventing the RAS-MAPK pathway activation.
Caption: SHP099 utilizes the amine scaffold to lock SHP2 in the closed state, preventing RTK-mediated opening.
Experimental Protocols
Synthesis of the Scaffold (1,4-Dimethylpiperidin-4-amine)
Note: This is a precursor synthesis protocol.
-
Starting Material: N-Benzyl-4-piperidone.
-
Methylation: React with methyl iodide (MeI) and base (LiHMDS) to generate the 4-methyl intermediate (if not commercially available as 1-benzyl-4-methylpiperidin-4-one).
-
Strecker Synthesis (Amine Introduction):
-
Treat 1-methyl-4-piperidone with
and to form the aminonitrile. -
Alternatively, use Titanium(IV) isopropoxide and methylamine/ammonia followed by Grignard addition (Methylmagnesium bromide) to install the gem-dimethyl/amine pattern.
-
-
Deprotection/Methylation: Hydrogenolysis (
, Pd/C) to remove benzyl groups (if used) and Eschweiler-Clarke reaction to ensure N1-methylation. -
Purification: Isolate as the dihydrochloride salt.
SHP2 Allosteric Inhibition Assay (Self-Validating)
This protocol validates the efficacy of the derivative against the target.
-
Reagents: Recombinant SHP2 (Full length), DiFMUP (Fluorogenic substrate), Bis-tris buffer (pH 7.0).
-
Validation Step (Causality):
-
Condition A (Basal): SHP2 alone has low activity (Auto-inhibited).
-
Condition B (Activated): Add activating peptide (IRS-1 bisphosphopeptide). Activity increases 20–50 fold.
-
Test: Add 1,4-dimethylpiperidin-4-amine derivative to Condition B.
-
-
Readout: Measure fluorescence of DiFMU (Ex 358 nm / Em 455 nm).
-
Success Criteria: The compound must inhibit the activated form (Condition B) back to baseline (Condition A) levels, proving it forces the enzyme back into the closed state.
Secondary Applications: PI3K and Opioids
While SHP2 is the primary application, the scaffold exhibits versatility in other domains:
| Domain | Application | Role of Scaffold |
| Immunology | PI3K | The amine serves as a solvent-exposed solubilizing group in sulfonamide-based inhibitors, improving oral absorption for anti-inflammatory therapies (e.g., Rheumatoid Arthritis). |
| Analgesia | Synthetic Opioids | Structurally related to 4-Methylfentanyl . The 1,4-dimethyl substitution pattern creates a highly potent |
| Oncology | Bromodomain (BRD4) | Used as a linker in PROTACs or small molecule inhibitors to target epigenetic readers. |
References
-
Chen, Y. et al. (2016). Discovery of SHP099, a Potent, Selective, and Orally Bioavailable SHP2 Inhibitor. Nature , 535, 148–152. Link
-
Garcia Fortanet, J. et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor. Journal of Medicinal Chemistry , 59(17), 7773–7782. Link
- Bagdanoff, J. T. et al. (2010). Inhibition of Histamine H4 Receptor: Synthesis and Structure-Activity Relationships of 1,4-Dimethylpiperidin-4-amine Derivatives. Bioorganic & Medicinal Chemistry Letters.
-
Novartis Institutes for BioMedical Research. (2017). WO2017223414A1 - Heterocyclic Compounds as PI3K-gamma Inhibitors. WIPO Patents . Link
-
Puntambekar, S. et al. (2024). Targeting SHP2 Cryptic Allosteric Sites for Effective Cancer Therapy. ResearchGate/PubMed Central . Link
Safety Operating Guide
1,4-Dimethylpiperidin-4-amine proper disposal procedures
Part 1: Executive Safety Directive
Immediate Hazard Assessment: 1,4-Dimethylpiperidin-4-amine (and its structural analogs like N,N-Dimethylpiperidin-4-amine) is a Corrosive Aliphatic Amine . Improper disposal poses immediate risks of chemical burns, exothermic reactions, and formation of carcinogenic nitrosamines.
Core Disposal Principle: DO NOT dispose of this substance down the drain. DO NOT mix with acidic waste streams (violent exothermic reaction). DO NOT mix with oxidizing agents (fire hazard).
Designated Waste Stream: Segregate as Basic Organic Waste (pH > 12). The preferred destruction method is High-Temperature Incineration via a licensed hazardous waste facility.
Part 2: Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the "Why" behind the protocol. This compound belongs to the class of substituted piperidines. Its basicity and volatility dictate the disposal logic.
Table 1: Physicochemical Properties & Waste Characteristics
| Property | Value / Characteristic | Operational Implication |
| Chemical Class | Cyclic Aliphatic Amine | High alkalinity; incompatible with acids. |
| Corrosivity | Skin Corr.[1][2][3][4][5] 1B (Causes severe burns) | Requires D002 Waste Code (if aqueous pH > 12.5). |
| Flash Point | ~32°C - 63°C (Varies by isomer) | Treat as Flammable Liquid (D001) unless tested otherwise. |
| Reactivity | Exothermic with acids; Incompatible with oxidizers | Strict Segregation Required. |
| Toxicology | Acute Tox. 4 (Oral/Dermal) | Avoid inhalation of vapors; use fume hood. |
| Nitrosation Risk | Secondary/Tertiary Amine | Can form carcinogenic N-nitrosamines if mixed with nitrites/nitrosating agents. |
Note: Data approximates values for 1,4-dimethyl-substituted piperidine isomers (e.g., CAS 50533-97-6 or 106-58-1). Always verify with the specific vendor SDS for your batch.
Part 3: Pre-Disposal Protocol (Segregation)
The most common laboratory accident involving amines occurs during waste consolidation. Follow this self-validating segregation logic:
-
Identify the Matrix: Is the amine pure (neat), in an organic solvent, or in an aqueous solution?
-
Check pH: If aqueous, verify pH. If > 12.5, it is RCRA Corrosive (D002).
-
Isolate:
-
NEVER pour into the "General Organic Waste" carboy if that carboy contains acidic byproducts (e.g., acetic acid, HCl workups).
-
Designate a specific "Basic/Amine Organic Waste" container.
-
Visual Workflow: Waste Stream Decision Matrix
Figure 1: Decision matrix for segregating 1,4-Dimethylpiperidin-4-amine waste streams to prevent incompatibility incidents.
Part 4: Detailed Disposal Workflows
Scenario A: Disposal of Pure Reagent (Old/Expired Stock)
Context: You have a bottle of 1,4-Dimethylpiperidin-4-amine that is expired or no longer needed.
-
Do Not Decant: Keep the chemical in its original manufacturer container if the container is intact.
-
Labeling: Apply a hazardous waste label directly to the bottle.
-
Constituents: "1,4-Dimethylpiperidin-4-amine"
-
Hazards: "Corrosive," "Flammable" (if FP < 60°C).
-
-
Secondary Containment: Place the bottle inside a sealable plastic bag (chemically resistant) and then into a secondary bin to prevent leaks.
-
Hand-off: Transfer to your facility's EHS (Environmental Health & Safety) team for Lab Pack disposal.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Context: The amine is dissolved in a solvent (e.g., Dichloromethane, Methanol) after a reaction.
-
Select Container: Use a High-Density Polyethylene (HDPE) or glass carboy. Avoid metal containers (aluminum) as amines can be corrosive to certain metals.
-
Verify Compatibility: Ensure the carboy does not contain acidic waste (e.g., TFA, HCl, Acetic Acid).
-
Transfer: Pour the mixture into the "Basic Organic Waste" stream.
-
Rinse: Triple rinse the experimental glassware with a compatible solvent (e.g., acetone) and add the rinsate to the same waste container.
-
Cap Loosely (Initially): If the reaction was recently quenched, allow to vent in a fume hood for 2-3 hours to ensure no pressure buildup from residual evolution, then cap tightly.
Scenario C: Spill Cleanup Protocol
Context: < 500 mL spill in a fume hood.
-
Evacuate & Ventilate: Clear the immediate area.[6][7][8] Ensure the fume hood sash is lowered.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If outside a hood, a respirator with organic vapor/amine cartridges is recommended.
-
Containment: Surround the spill with absorbent socks or pillows.
-
Neutralization (Optional but Recommended):
-
Do not use strong acids.
-
Use a commercial solvent absorbent (e.g., vermiculite, clay) or a specific organic base neutralizer (often citric acid-based, but apply slowly to manage heat).
-
-
Collection: Scoop the absorbed material into a wide-mouth HDPE jar.
-
Label: "Hazardous Waste - Debris contaminated with Corrosive Amines."
Part 5: Regulatory Compliance (RCRA)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Characteristic Waste Codes:
-
D001: Ignitability (If the specific isomer/mixture has a flash point < 60°C).
-
D002: Corrosivity (If it is an aqueous solution with pH ≥ 12.5).
-
-
P/U Listing: Piperidine (CAS 110-89-4) is not P-listed but is a precursor. 1,4-Dimethylpiperidin-4-amine is not explicitly U-listed, so it defaults to Characteristic Waste .
-
Sewer Ban: 40 CFR 403.5 prohibits the discharge of pollutants that cause a fire hazard or corrosive structural damage (pH < 5.0, but local limits often ban pH > 10-11). Never drain dispose.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 417391, N,N-Dimethylpiperidin-4-amine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. aksci.com [aksci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. carlroth.com [carlroth.com]
Personal protective equipment for handling 1,4-Dimethylpiperidin-4-amine
The following guide details the safety protocols, personal protective equipment (PPE), and operational workflows for handling 1,4-Dimethylpiperidin-4-amine (and its common dihydrochloride salt).
Note on Chemical Identity & Form: This compound exists in two primary forms with distinct hazard profiles. This guide prioritizes the Free Base (liquid/low-melting solid) as the "Worst-Case Scenario" for safety, while noting the reduced hazards of the Dihydrochloride Salt (solid).
-
Free Base: Corrosive, Volatile, Penetrating. (Assume hazards similar to N,N-Dimethylpiperidin-4-amine, CAS 50533-97-6).
-
Dihydrochloride Salt (CAS 1461708-56-4): Irritant, Hygroscopic Solid.
Executive Safety Summary
1,4-Dimethylpiperidin-4-amine is a sterically hindered primary amine. In its free base form, it acts as a strong base and nucleophile. It poses a significant risk of chemical burns (corrosivity) to the eyes and skin and respiratory damage via inhalation.
-
Primary Hazard: Corrosive (Causes severe skin burns and eye damage - H314).
-
Secondary Hazard: Acute Toxicity (Oral/Inhalation - H302/H332).
-
Critical Action: All handling of the free base must occur inside a certified chemical fume hood.
-
Odor Warning: Like many piperidines, it likely possesses a "fishy" or ammoniacal odor. If you can smell it, your containment has failed.
Hazard Identification & Risk Assessment
Understanding the mechanism of injury is vital for selecting the correct PPE.
| Hazard Class | Mechanism of Injury | Critical Consequence |
| Corrosivity (Base) | Saponification: The amine reacts with fatty acids in cell membranes, liquefying tissue. Unlike acid burns, base burns do not form a protective scab, allowing deep tissue penetration. | Permanent Blindness: Corneal opacity can occur in seconds upon contact. |
| Respiratory Irritation | Mucosal Inflammation: Vapors react with moisture in the respiratory tract to form alkaline solutions, damaging cilia and lung tissue. | Chemical Pneumonitis: Delayed fluid buildup in lungs. |
| Skin Permeation | Lipophilicity: The organic ring structure allows the molecule to pass through the skin barrier more easily than inorganic bases (like NaOH). | Systemic Toxicity: Potential neuroactive effects (tremors, dizziness). |
The PPE Matrix: Selection & Justification
Standard latex gloves are insufficient for organic amines due to rapid permeation.
A. Hand Protection (Glove Selection)
| Glove Material | Thickness | Est. Breakthrough Time | Recommendation |
| Nitrile (Disposable) | 4-5 mil | < 5 Minutes | Splash Only. Change immediately upon contact. |
| Nitrile (Extended) | 8-10 mil | > 30 Minutes | Recommended for general handling. |
| Laminate (Silver Shield) | Multi-layer | > 480 Minutes | Required for spill cleanup or immersion. |
| Latex | Any | Immediate | DO NOT USE. Amines permeate latex instantly. |
Protocol: Use the "Double-Glove" Technique .
-
Inner Layer: 4 mil Nitrile (taped to lab coat sleeve).
-
Outer Layer: 8 mil Extended Cuff Nitrile (or Silver Shield for high-volume transfer).
-
Why? This creates a sacrificial layer. If the outer glove is splashed, you can strip it without exposing skin.
B. Eye & Face Protection
-
Minimum: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to vapor and splash risk.
-
High Volume (>10mL): Add a Face Shield over goggles.
-
Causality: Amines are "seekers"—vapors can bypass loose glasses. A splash to the eye causes rapid liquefaction of the cornea.
C. Body & Respiratory
-
Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt). Closed-toe chemical-resistant shoes.
-
Respiratory:
-
Primary: Chemical Fume Hood (Face velocity 80–100 fpm).
-
Secondary (Spill/Emergency): Full-face respirator with ABEK (Amine/Organic Vapor) cartridges.
-
Operational Workflow: Step-by-Step
The following diagram illustrates the decision logic for handling the Salt vs. the Free Base.
Figure 1: Operational decision tree based on the chemical form (Salt vs. Free Base).
Detailed Protocol: Handling the Free Base Liquid
-
Preparation:
-
Clear fume hood of clutter to ensure laminar airflow.
-
Place a chemically resistant tray (polypropylene) in the hood to contain potential spills.
-
Pre-weigh reagents in tared, sealable vessels (e.g., septum-capped vials).
-
-
Transfer (The "Closed System" Rule):
-
Avoid pouring. Pouring generates static and vapors.
-
Technique: Use a glass syringe with a long needle or a positive-displacement pipette.
-
If the amine is stored under inert gas (Ar/N2), maintain the blanket during transfer to prevent oxidation and moisture absorption (hygroscopic).
-
-
Reaction Monitoring:
-
Wipe the outside of all vials with a dry tissue before removing them from the hood.
-
If using TLC, keep the developing chamber inside the hood; the amine vapors are potent.
-
-
Quenching/Cleanup:
-
Acidification: Neutralize excess amine carefully. Add dilute HCl slowly.
-
Warning: The acid-base reaction is exothermic . Cooling (ice bath) is required to prevent splashing/aerosolization.
-
Emergency Response & Disposal
Accidental Spills
-
Minor (<5 mL):
-
Alert nearby personnel.
-
Cover with Dry Sand or Vermiculite . Do not use paper towels (rapid evaporation surface).
-
Scoop into a jar and label "Hazardous Waste - Amine Contaminated."
-
Clean surface with 5% HCl or Citric Acid solution to neutralize residues, then water.
-
-
Major (>50 mL): Evacuate the lab. Call EHS.
Waste Disposal Protocol
Never pour amines down the drain. They are toxic to aquatic life and can damage plumbing.
| Waste Stream | Description | Treatment |
| Stream A: Basic Organic | Pure amine or amine + solvent mixtures. | Segregate from Acids and Oxidizers.[1][2] Label "Basic Organic Waste." |
| Stream B: Aqueous | Quenched reactions (neutralized). | Verify pH is 5–9 before adding to aqueous waste containers. |
| Stream C: Solids | Contaminated gloves, silica, paper. | Double-bag in heavy-duty polyethylene bags. |
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 1,4-Dimethylpiperidin-4-amine dihydrochloride (CAS 1461708-56-4).[3][4]
-
Fisher Scientific. (2023).[5] Safety Data Sheet: N,N-Dimethylpiperidin-4-amine (Isomer Proxy for Corrosivity Data).
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
PubChem. (n.d.). Compound Summary: 4-(Dimethylamino)piperidine (Structural Analog). National Library of Medicine.
Sources
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. 1461708-56-4,1,4-dimethylpiperidin-4-amine dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Piperidines | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
